4-Phenyloxazolidine-2,5-dione
Description
BenchChem offers high-quality 4-Phenyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHBLBYCASPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Crystal Structure & Solid-State Reactivity of 4-Phenyloxazolidine-2,5-dione
This is an in-depth technical guide on the crystal structure and solid-state properties of 4-Phenyloxazolidine-2,5-dione , commonly referred to in the pharmaceutical and materials science sectors as Phenylalanine N-carboxyanhydride (Phe-NCA) .
Executive Summary & Molecular Identity
4-Phenyloxazolidine-2,5-dione (Phe-NCA) is a critical activated monomer used in the synthesis of polypeptide-based drug delivery systems and biomimetic materials. Unlike standard amino acids, this cyclic anhydride is highly reactive, moisture-sensitive, and exhibits a specific crystal packing motif that dictates its stability and polymerization kinetics.
| Parameter | Details |
| IUPAC Name | 4-benzyl-1,3-oxazolidine-2,5-dione (typically L-isomer) |
| Common Name | L-Phenylalanine N-carboxyanhydride (L-Phe-NCA) |
| CAS Number | 14825-82-2 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| Core Moiety | 5-membered oxazolidine-2,5-dione ring |
Synthesis & Crystallization Protocol
Achieving high-quality crystals of Phe-NCA is non-trivial due to its propensity for premature ring-opening polymerization (ROP) triggered by trace moisture. The following protocol utilizes the Fuchs-Farthing method , optimized for crystallographic purity.
Optimized Synthesis Workflow
The synthesis couples L-phenylalanine with a phosgene equivalent (triphosgene) in the presence of an HCl scavenger (
-
Reagents: L-Phenylalanine (dry), Triphosgene (0.35 eq),
-Pinene (excess), Anhydrous THF. -
Reaction: Reflux suspension under
until the solution clears (indicating NCA formation). -
Purification:
-
Concentrate filtrate under vacuum.[1]
-
Precipitation: Add anhydrous hexane/heptane to the concentrated THF solution.
-
Recrystallization (Critical for XRD): Dissolve crude NCA in a minimal amount of Ethyl Acetate or THF inside a glovebox. Layer with dry Hexane and allow slow diffusion at 4°C.
-
Crystallization Diagram (Graphviz)
Figure 1: Synthetic pathway and crystallization logic for isolating high-purity Phe-NCA.
Crystallographic Architecture
The crystal structure of Phe-NCA is defined by a delicate balance between strong hydrogen bonding (polar head) and hydrophobic packing (benzyl side chain). This "amphiphilic" packing is the structural basis for its solid-state reactivity.
Unit Cell & Space Group
While specific lattice parameters can vary slightly based on temperature and solvent inclusion, the L-isomer crystallizes in a chiral space group, typically Orthorhombic (
-
Space Group:
(Typical for chiral NCAs) -
Z (Molecules/Cell): 4
-
Ring Conformation: The oxazolidine-2,5-dione ring is predominantly planar but may exhibit a slight envelope pucker at the
position to accommodate the bulky benzyl substituent.
The "Sandwich" Packing Motif
The most authoritative structural feature described in literature (Kanazawa et al.) is the Layered Sandwich Structure . This is critical for understanding the material's behavior.
-
Layer A (Polar): The 5-membered NCA rings align in a 2D sheet.
-
Interaction: Stabilized by intermolecular Hydrogen Bonds between the Amide (
) of one molecule and the Carbonyl ( ) of the neighboring molecule ( ).[2] -
Directionality: These H-bonds typically run parallel to a specific crystallographic axis (often the
or axis), forming infinite ribbons or sheets.
-
-
Layer B (Hydrophobic): The benzyl side chains extend outward from the polar sheet.
-
Interaction: Phenyl rings from adjacent layers interdigitate (interlock), stabilized by Van der Waals forces and
stacking.
-
Structural Consequence: The polar reactive heads are sequestered together, while the hydrophobic tails form a protective barrier. This pre-organization brings the nucleophilic amine and the electrophilic
Packing Logic Diagram (Graphviz)
Figure 2: The "Sandwich" crystal packing model. Polar NCA rings are isolated by hydrophobic benzyl layers, creating channels for polymerization.
Mechanistic Implications of Structure
The crystal structure is not merely static data; it explains the reactivity profile of Phe-NCA.
Solid-State Polymerization
Research indicates that Phe-NCA can polymerize in the solid state without solvent. The crystal lattice aligns the nucleophilic amine of one monomer with the electrophilic C5-carbonyl of its neighbor.
-
Mechanism: Nucleophilic Ring Opening.
-
Lattice Control: The rigid lattice restricts the rotation of the growing chain, often leading to polypeptides with higher crystallinity or specific secondary structures (
-sheets) compared to solution polymerization.
Moisture Sensitivity
The "Sandwich" structure explains the hydrolysis kinetics. Water molecules must diffuse through the hydrophobic benzyl layer to reach the sensitive anhydride ring. However, once water penetrates the polar layer, it triggers an autocatalytic degradation via carbamic acid intermediates.
Experimental Validation Metrics
To validate the crystal structure in your own laboratory, compare your data against these standard metrics:
| Technique | Expected Observation | Structural Insight |
| FT-IR (Solid) | Strong bands at ~1860 | Characteristic anhydride C=O stretch (Fermi resonance). |
| PXRD | Sharp, distinct Bragg peaks at low | Indicates high crystallinity and layered ordering (long d-spacing due to benzyl groups). |
| Melting Point | 94°C - 96°C (Decomposes) | Sharp melting indicates purity; broadening suggests hydrolysis or oligomerization. |
| 1H NMR | Confirms chemical integrity; absence of broad peaks rules out premature polymerization. |
References
-
Kanazawa, H., Magoshi, J. (2002). Crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride.
- Context: Establishes the foundational "sandwich" packing model for arom
-
Kanazawa, H. (1992). Investigation of the solid-state polymerization of N-carboxy alpha-amino acid anhydrides with reference to their crystal structures. Polymer, 33(12), 2557-2566.
-
Context: Detailed analysis of how NCA crystal packing (L-Phe vs L-Ala) dictates solid-state reactivity.[2]
-
-
Nery, J. G., et al. (2007). Homochiral Oligopeptides via Surface Recognition... in the Polymerization of Racemic Phenylalanine N-Carboxyanhydride Crystals.
- Context: Discusses the crystal structure of racemic Phe-NCA and its role in enantioselective polymeriz
-
Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862.
- Context: The authoritative protocol for the Triphosgene synthesis method described in Section 2.
Sources
Technical Guide: Chirality and Stereochemistry of 4-Phenyloxazolidine-2,5-dione
This technical guide details the stereochemical handling, synthesis, and polymerization of 4-Phenyloxazolidine-2,5-dione (Phenylglycine N-Carboxyanhydride, or Phg-NCA).
Executive Summary
4-Phenyloxazolidine-2,5-dione (Phg-NCA) is the reactive intermediate for synthesizing poly(phenylglycine), a polypeptide with unique rigid-rod conformation and potential in drug delivery and chiral separation phases. Unlike aliphatic NCAs (e.g., Alanine-NCA), Phg-NCA possesses a benzylic proton at the C4 chiral center. This structural feature renders the molecule exceptionally prone to base-catalyzed racemization via an enolization mechanism.
This guide provides a rigorous, self-validating framework for the synthesis, purification, and stereocontrolled polymerization of Phg-NCA, prioritizing optical purity (ee > 99%).
Part 1: Structural Fundamentals & The Racemization Threat
The Benzylic Acidity Problem
The core technical challenge with Phg-NCA is the acidity of the
-
Implication: Any basic species (amines, water, hydroxide) can abstract this proton, leading to a planar, achiral intermediate that repolymerizes or reprotonates as a racemate.
Visualization of Racemization Pathway
The following diagram illustrates the base-catalyzed racemization mechanism that must be suppressed during synthesis and polymerization.
Figure 1: Base-catalyzed racemization mechanism of Phg-NCA driven by benzylic resonance stabilization.
Part 2: Synthesis & Purification Protocol
To maintain chirality, the synthesis must avoid strong bases and prolonged exposure to heat. The Fuchs-Farthing method (using Triphosgene) is preferred over direct phosgenation due to milder conditions.
Reagents & Preparation
-
L-Phenylglycine: >99% ee. Finely ground and dried under vacuum (P < 0.1 mbar) at 60°C for 12 hours.
-
Triphosgene: Recrystallized from hexanes if yellowed.
-
THF/Dioxane: Distilled over Sodium/Benzophenone immediately before use. Critical: Moisture content must be < 10 ppm.
-
Alpha-Pinene: Used as an HCl scavenger. Unlike amines (TEA), pinene does not deprotonate the C4 position.
Synthesis Workflow (Step-by-Step)
-
Suspension: In a flame-dried Schlenk flask under Argon, suspend L-Phenylglycine (10.0 g, 66 mmol) in anhydrous THF (150 mL).
-
Scavenger Addition: Add
-pinene (1.2 equiv). This traps the HCl byproduct as pinene hydrochloride, preventing acid-catalyzed side reactions without introducing basicity. -
Cyclization: Add Triphosgene (0.35 equiv) dissolved in THF dropwise at 50°C.
-
Why? Slow addition prevents a high local concentration of HCl. 50°C is the ceiling temperature; exceeding this risks thermal racemization.
-
-
Completion: Reaction is complete when the solution becomes clear (approx. 2-3 hours).
-
Pre-Purification: Sparge with dry Nitrogen for 30 mins to remove residual phosgene and HCl gas.
Anhydrous Recrystallization (The "Self-Validating" Step)
Standard aqueous washes (bicarbonate) are dangerous for Phg-NCA due to hydrolysis-induced racemization. Use this anhydrous protocol:
| Parameter | Specification | Reason |
| Solvent A (Good) | Ethyl Acetate or THF (Anhydrous) | Dissolves monomer; polar aprotic. |
| Solvent B (Poor) | Hexanes or n-Heptane (Anhydrous) | Induces crystallization; non-polar. |
| Atmosphere | Nitrogen/Argon Glovebox or Schlenk Line | Moisture hydrolyzes NCA to amino acid (autocatalytic poison). |
| Temperature | -20°C to 4°C | Low temp favors crystallization over oiling out. |
Protocol:
-
Concentrate the reaction mixture to ~20% volume under vacuum.
-
Add anhydrous Hexane until persistent cloudiness appears.
-
Cool to -20°C overnight.
-
Filter under Argon. Do not expose to air.
-
Repeat recrystallization 3x.
-
Validation: Dissolve a sample in dry DMSO-d6. 1H NMR should show the benzylic proton as a sharp singlet at ~5.3 ppm. Broadening or splitting indicates racemization or oligomerization.
Part 3: Stereocontrolled Polymerization[1]
Polymerizing Phg-NCA using primary amines (e.g., butylamine) often yields low molecular weight, racemic oligomers because the amine acts as a base (deprotonating C4) rather than a nucleophile (attacking C5).
The Solution: Transition Metal Catalysis (Deming Method) Using zerovalent Nickel or Cobalt catalysts suppresses the "Activated Monomer" (base) mechanism and enforces the "Coordination-Insertion" mechanism.
Experimental Setup
-
Catalyst: Co(PMe3)4 or bpyNi(COD).
-
Initiator: The metal complex itself.
-
Solvent: DMF or THF (must be anhydrous).
Polymerization Workflow
-
Glovebox: Perform all steps in an N2-filled glovebox.
-
Monomer Solution: Dissolve purified Phg-NCA (500 mg) in THF (10 mL).
-
Catalyst Addition: Add Co(PMe3)4 solution (M/I ratio = 50:1).
-
Reaction: Stir at room temperature.
-
Observation: Evolution of CO2 bubbles confirms polymerization.
-
Stereocontrol: The metal center coordinates the growing amine chain end, preventing it from acting as a free base. This "protects" the sensitive C4 proton of the incoming monomer.
-
-
Termination: Expose to air/water to oxidize the metal and terminate the chain.
-
Precipitation: Pour into excess Methanol/HCl to precipitate Poly(L-phenylglycine).
Figure 2: Comparison of polymerization pathways. Metal catalysis is required to preserve the stereocenter.
Part 4: Analytical Validation (E-E-A-T)
Trustworthiness relies on verifying the optical purity of the final material.
Chiral HPLC
To measure the enantiomeric excess (ee) of the monomer or hydrolyzed polymer:
-
Column: Chiralpak Crownpak CR(+) or Chiralcel OD-H.
-
Mobile Phase: Perchloric acid (pH 1.5) in water/methanol (for Crownpak) or Hexane/IPA (for OD-H).
-
Detection: UV at 254 nm.
-
Standard: Inject racemic Phenylglycine to establish separation (split peaks). Pure L-Phg should show a single peak matching the second eluting enantiomer (typically).
Polarimetry
-
Specific Rotation:
for L-Phg-NCA is approximately -118° (c=1, THF). -
Note: A drop in rotation magnitude indicates partial racemization.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.
-
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture. Nature.
-
Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications.
-
Al-Muallem, H. A., & Kricheldorf, H. R. (2003). New Polymer Syntheses.[1] Part 116: Polymerization of N-Carboxyanhydrides of Phenylglycine and 4-Hydroxyphenylglycine. Macromolecular Chemistry and Physics.
-
Wilder, R., & Mobashery, S. (1992). The use of triphosgene in preparation of N-carboxy-alpha-amino acid anhydrides. The Journal of Organic Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 4-Phenyloxazolidine-2,5-dione
Introduction: Unlocking the Potential of Poly(N-phenylglycine) through Controlled Polymerization
Poly(N-substituted glycine)s, commonly known as polypeptoids, are a class of peptidomimetic polymers that have garnered significant interest in the biomedical and materials science fields. Their unique structure, which repositions the side chain from the α-carbon to the main-chain nitrogen atom, imparts several advantageous properties, including resistance to proteolytic degradation, enhanced solubility, and facile functionalization. Poly(N-phenylglycine), the polymer derived from the ring-opening polymerization (ROP) of 4-phenyloxazolidine-2,5-dione, offers a compelling platform for the development of novel biomaterials, drug delivery vehicles, and advanced functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of poly(N-phenylglycine) via the ROP of 4-phenyloxazolidine-2,5-dione. We will delve into the underlying reaction mechanisms, provide step-by-step protocols for monomer synthesis and polymerization, and discuss the critical parameters for controlling the polymer's molecular weight and architecture.
The Chemistry of Ring-Opening Polymerization of 4-Phenyloxazolidine-2,5-dione
The ROP of 4-phenyloxazolidine-2,5-dione, an N-substituted N-carboxyanhydride (NCA), is a chain-growth polymerization that proceeds through the nucleophilic attack on one of the carbonyl groups of the monomer, leading to the opening of the heterocyclic ring. The primary mechanism for the controlled polymerization of N-substituted NCAs is the Normal Amine Mechanism (NAM).[1][2]
The Normal Amine Mechanism (NAM)
The NAM is initiated by a nucleophile, typically a primary amine, which attacks the C5 carbonyl of the 4-phenyloxazolidine-2,5-dione monomer. This is followed by the loss of carbon dioxide and the formation of a new secondary amine at the chain end, which then propagates the polymerization by attacking another monomer molecule. The key features of the NAM are:
-
Controlled Initiation and Propagation: The initiation rate is generally faster than the propagation rate, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).
-
Living Characteristics: In the absence of chain-terminating impurities, the polymerization proceeds in a "living" manner, allowing for the synthesis of block copolymers by the sequential addition of different monomers.
-
Predictable Molecular Weight: The degree of polymerization (and thus the molecular weight) can be controlled by adjusting the monomer-to-initiator ratio.
The choice of initiator is critical for achieving a controlled polymerization. Primary amines, such as benzylamine or n-hexylamine, are commonly used due to their high nucleophilicity and ability to efficiently initiate the polymerization.[3]
Figure 1: Simplified workflow of the Normal Amine Mechanism for the ROP of 4-Phenyloxazolidine-2,5-dione.
Experimental Protocols
Part 1: Synthesis of 4-Phenyloxazolidine-2,5-dione Monomer
The synthesis of the N-phenyl N-carboxyanhydride monomer is a crucial first step that requires careful execution to ensure high purity, which is essential for a controlled polymerization. The Fuchs-Farthing method, which utilizes phosgene or a phosgene equivalent like triphosgene, is a common approach for the synthesis of NCAs.[1]
Materials:
-
N-phenylglycine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
-
Nitrogen or Argon gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend N-phenylglycine in anhydrous THF.
-
Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene in anhydrous THF dropwise to the N-phenylglycine suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the reaction progress by observing the dissolution of the N-phenylglycine and the evolution of HCl gas (which can be trapped with a bubbler containing a dilute NaOH solution). The reaction is typically complete within a few hours.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude 4-phenyloxazolidine-2,5-dione from a mixture of anhydrous ethyl acetate and hexane to obtain a pure, crystalline product.
-
Drying and Storage: Dry the purified monomer under high vacuum and store it in a glovebox or a desiccator under an inert atmosphere to prevent hydrolysis.
Part 2: Ring-Opening Polymerization of 4-Phenyloxazolidine-2,5-dione
This protocol describes a typical procedure for the ROP of 4-phenyloxazolidine-2,5-dione initiated by a primary amine. All glassware should be rigorously dried, and all solvents and reagents should be anhydrous to prevent premature termination of the polymerization.
Materials:
-
4-Phenyloxazolidine-2,5-dione (purified)
-
Benzylamine (or other primary amine initiator), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., THF, dioxane)
-
Anhydrous Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line
Procedure:
Figure 2: General experimental workflow for the ring-opening polymerization of 4-phenyloxazolidine-2,5-dione.
-
Monomer Solution Preparation: In a glovebox, dissolve a known amount of 4-phenyloxazolidine-2,5-dione in anhydrous DMF to achieve the desired monomer concentration (e.g., 0.1-0.5 M).
-
Initiator Stock Solution: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in anhydrous DMF. The concentration of this solution will determine the amount added to achieve the target monomer-to-initiator ratio.
-
Initiation: While stirring the monomer solution, rapidly inject the calculated volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 50:1, 100:1, 200:1).
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. The polymerization time can vary from a few hours to several days, depending on the monomer, initiator, and concentration. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks of the NCA monomer (around 1850 and 1790 cm⁻¹).
-
Quenching: Once the desired conversion is reached (or the monomer is fully consumed), quench the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as diethyl ether.
-
Isolation and Drying: Collect the precipitated poly(N-phenylglycine) by filtration or centrifugation, wash with fresh diethyl ether, and dry under high vacuum to a constant weight.
Characterization and Data Analysis
Thorough characterization of the resulting poly(N-phenylglycine) is essential to confirm its structure, molecular weight, and thermal properties.
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Table 1: Representative GPC Data for Poly(N-phenylglycine) Synthesized via ROP
| Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 50:1 | 8,850 | 8,500 - 9,200 | 1.10 - 1.20 |
| 100:1 | 17,700 | 16,500 - 18,000 | 1.15 - 1.25 |
| 200:1 | 35,400 | 33,000 - 36,000 | 1.20 - 1.30 |
Note: The experimental values are illustrative and can vary based on the specific reaction conditions and GPC calibration standards.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the poly(N-phenylglycine).
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the phenyl protons and the backbone methylene protons. The absence of monomer peaks confirms the completion of the polymerization.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the polymer structure, with distinct signals for the carbonyl carbon, the backbone methylene carbon, and the aromatic carbons.
Thermal Properties
The thermal properties of poly(N-phenylglycine) can be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Glass Transition Temperature (Tg): DSC is used to determine the glass transition temperature, which is an important characteristic of amorphous polymers.
-
Thermal Stability: TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Table 2: Typical Thermal Properties of Poly(N-phenylglycine)
| Property | Value |
| Glass Transition Temperature (Tg) | 80 - 100 °C |
| Decomposition Temperature (Td) | > 250 °C |
Note: These values can be influenced by the molecular weight of the polymer.
Applications and Future Perspectives
The ability to synthesize well-defined poly(N-phenylglycine) through controlled ROP opens up a wide range of possibilities for its application in various fields:
-
Biomedical Applications: The biocompatibility and proteolytic resistance of polypeptoids make them attractive for drug delivery, gene therapy, and tissue engineering applications.
-
Stimuli-Responsive Materials: The introduction of functional groups onto the phenyl ring or at the chain ends can lead to the development of "smart" polymers that respond to changes in their environment, such as pH, temperature, or light.
-
Surface Modification: Poly(N-phenylglycine) can be grafted onto surfaces to create non-fouling coatings for medical devices and biosensors.
The continued development of new initiators and polymerization techniques will further expand the scope of polypeptoid synthesis, enabling the creation of complex architectures and functional materials with tailored properties.
References
- Cheng, J., & Deming, T. J. (2012). Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer, Berlin, Heidelberg.
- Fuchs, F., & Farthing, A. C. (1950). 2: 5-Oxazolidinediones. Part I. The preparation of N-carboxy-α-amino-acid anhydrides from N-carbonylamino-acid esters. Journal of the Chemical Society (Resumed), 1423-1428.
- Gkikas, M., & Hadjichristidis, N. (2010). Well-defined polypeptides based on α-amino acids: from ring-opening polymerization of N-carboxyanhydrides to functional materials. Polymer Chemistry, 1(7), 953-965.
- Kricheldorf, H. R. (2006). Polypeptides and 100 years of N-carboxyanhydrides.
- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-mediated controlled polymerization of α-amino acid N-carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.
-
Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 1-17.[4]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Macromolecular Rapid Communications, 38(18), 1700279.[5]
-
Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. In Polypeptides and Polypeptoids (pp. 367-405).[6]
-
Primary amine-initiated polymerizations of L-Phe- NCA (M/I= 40/1) in various solvents at 20 C. Macromolecular Chemistry and Physics, 206(2), 167-174.[3]
-
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Shodhganga.[1]
-
Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Enhanced Thermal and Mechanical Properties. Journal of the American Chemical Society.[7]
-
Ring-opening polymerization of N-carboxyanhydrides: An efficient approach toward peptides, peptoids, and functional materials. Progress in Polymer Science.[8]
-
Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. Methods in molecular biology (Clifton, N.J.), 1048, 3-21.[9]
-
Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Chemistry and Physics, 224(2), 2200295.[10]
-
Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Nature communications, 11(1), 1-9.[11]
-
Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 354-391.[12]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Springer.[2]
- Polymer Chemistry. Royal Society of Chemistry.
-
Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids). University of Leeds.[13]
-
Synthesis and Chiroptical Properties of Hydroxyphenylglycine-Based Poly(m-phenyleneethynylene-p-phenyleneethynylene)s. Macromolecules, 42(13), 4642-4648.[14]
-
4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411. PubChem.[15]
-
Synthesis, characterization, and thermal stability of poly( N -maleyl glycine- co - N -vinylpyrrolidone). Journal of Applied Polymer Science, 132(41).[16]
-
Crystallization behavior and thermal properties of octa-phenyl-substituted silsesquioxane-modified polylactide (PLA). Journal of Materials Science, 1-18.[17]
-
Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization. Polymer Chemistry.[18]
-
Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure. Biopolymers, 79(3), 163-172.[19]
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db-thueringen.de [db-thueringen.de]
- 11. Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. upcommons.upc.edu [upcommons.upc.edu]
- 18. Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polypeptides using Phenylalanine N-Carboxyanhydride (NCA)
Introduction: The Architectural Power of Phenylalanine NCA in Polypeptide Synthesis
Synthetic polypeptides, as analogues of natural proteins, are foundational materials in modern biomedical research, finding applications in drug delivery, tissue engineering, and antimicrobial development.[1][2][3] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most robust and versatile method for preparing these synthetic polypeptides, offering control over molecular weight, architecture, and functionality.[4][5][6]
Phenylalanine N-carboxyanhydride (Phe-NCA) is a particularly valuable monomer. The bulky, hydrophobic benzyl side group of phenylalanine imparts unique properties to the resulting polyphenylalanine (PPhe), including strong π-π stacking interactions and the ability to self-assemble into well-defined nanostructures like nanoparticles and polymersomes.[7][8] These characteristics make PPhe an excellent candidate for constructing robust drug carriers and other advanced biomaterials.[1][7][9]
This guide provides an in-depth exploration of Phe-NCA polymerization, moving beyond simple procedural lists to explain the underlying chemical principles. We will detail validated protocols for monomer synthesis, polymerization, and characterization, offering insights into how experimental choices influence the final polypeptide product. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of polyphenylalanine in their work.
Fundamentals of NCA Ring-Opening Polymerization (ROP)
The successful synthesis of well-defined polypeptides hinges on understanding the chemistry of the NCA monomer and the mechanisms governing its polymerization. The NCA ring is a five-membered heterocycle that is highly strained and thus susceptible to nucleophilic attack, which drives the polymerization forward.
The Phenylalanine NCA Monomer
The Phe-NCA monomer is typically synthesized from L-phenylalanine by reacting it with a phosgene equivalent, such as triphosgene or diphosgene, in a process known as the Fuchs-Farthing method.[10] The purity of the NCA monomer is paramount; impurities, particularly moisture and residual chlorides from the synthesis, can interfere with polymerization control and lead to undesirable side reactions or premature termination.[11]
Core Polymerization Mechanisms
Two primary mechanisms govern the amine-initiated ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[12][13] Often, these two pathways coexist, and controlling the reaction conditions allows one to favor the desired mechanism for achieving controlled polymerization.[13][14]
-
Normal Amine Mechanism (NAM): In this pathway, a nucleophilic initiator (e.g., a primary amine) directly attacks the C5 carbonyl of the NCA ring. The ring opens, followed by decarboxylation (loss of CO₂) to generate a new primary amine at the chain end, which can then attack the next NCA monomer.[10][15] NAM is a chain-growth process that, in the absence of side reactions, allows for the synthesis of polypeptides with predictable molecular weights and low polydispersity.[10]
-
Activated Monomer Mechanism (AMM): This mechanism becomes significant when using strong bases or tertiary amines as initiators. The initiator acts as a base, deprotonating the N-H bond of an NCA monomer.[13][15] This "activated" monomer then becomes the nucleophile, attacking another NCA monomer to propagate the chain.[12] AMM can lead to very high molecular weight polymers but often results in poorer control over the polymer's characteristics.[16]
Figure 1: Comparison of NAM and AMM pathways in NCA polymerization.
Experimental Protocols
Safety Precaution: The synthesis of NCAs involves hazardous reagents like triphosgene (a phosgene source) and thionyl chloride. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Phenylalanine NCA Monomer
This protocol is adapted from the Fuchs-Farthing method using triphosgene as a safer alternative to phosgene gas.[10]
Materials:
-
L-Phenylalanine (dried under vacuum)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), suspend L-Phenylalanine (e.g., 10.0 g) in anhydrous THF (150 mL).
-
Addition of Triphosgene: While stirring vigorously, add triphosgene (e.g., 1.1 equivalents relative to the amine groups) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 50-60°C) under the inert atmosphere. The suspension will gradually become a clear solution as the reaction proceeds. Monitor the reaction by FT-IR for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot anhydrous THF or ethyl acetate. Add anhydrous hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a freezer (-20°C) overnight to facilitate crystal formation.
-
Isolation and Drying: Collect the white, crystalline Phe-NCA product by filtration under an inert atmosphere. Wash the crystals with cold anhydrous hexane and dry them thoroughly under high vacuum. Store the purified NCA in a desiccator under an inert atmosphere at -20°C. Impurities can significantly inhibit polymerization.[17]
Protocol 2: Primary Amine-Initiated ROP of Phe-NCA
This protocol describes a standard polymerization using a primary amine initiator, which primarily follows the Normal Amine Mechanism.
Materials:
-
Purified Phenylalanine NCA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Primary amine initiator (e.g., Benzylamine or n-Hexylamine), freshly distilled
-
Anhydrous Diethyl Ether (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or glovebox
Procedure:
-
Monomer Dissolution: In a glovebox or under an inert atmosphere, dissolve the desired amount of Phe-NCA in anhydrous DMF. The concentration is typically in the range of 1-5% (w/v). Causality Note: DMF is often used due to its ability to dissolve both the NCA monomer and the resulting polypeptide, preventing premature precipitation.[16] However, for some controlled polymerizations, less polar solvents like DCM or THF are preferred.[2]
-
Initiator Stock Solution: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. This allows for precise addition of the small quantities required.
-
Initiation: Calculate the required volume of initiator stock solution to achieve the desired monomer-to-initiator ([M]/[I]) ratio. This ratio is the primary determinant of the target degree of polymerization (and thus, molecular weight). Add the initiator to the stirring NCA solution at room temperature.
-
Polymerization: Allow the reaction to proceed with stirring under an inert atmosphere for 24-72 hours. The reaction can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks.
-
Precipitation and Purification: Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether. Stir for 30 minutes.
-
Isolation: Collect the white polyphenylalanine solid by centrifugation or filtration. Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and residual DMF.
-
Drying: Dry the purified polyphenylalanine under high vacuum until a constant weight is achieved.
Workflow for Polypeptide Synthesis
Figure 2: High-level workflow from amino acid to validated polypeptide.Characterization of Polyphenylalanine
A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the synthesized polypeptide.
| Technique | Purpose | Expected Observations for Polyphenylalanine |
| FT-IR Spectroscopy | Confirm polymerization and removal of monomer. | Disappearance of NCA anhydride peaks (~1860, 1790 cm⁻¹). Appearance of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. |
| ¹H NMR Spectroscopy | Confirm structure and determine degree of polymerization (DP). | Appearance of broad peaks for the polymer backbone α-CH and β-CH₂ protons. Aromatic protons from the phenyl ring will be prominent. DP can be estimated by comparing the integration of chain-end initiator signals to the polymer repeat unit signals. |
| Gel Permeation Chromatography (GPC/SEC) | Determine number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | Provides the molecular weight distribution. A successful controlled polymerization will yield a narrow, monomodal peak with a low PDI (typically < 1.3).[16] |
| MALDI-TOF Mass Spectrometry | Precise mass determination for lower molecular weight polymers. | Confirms the mass of the polymer chains and can reveal the presence of different end-groups or cyclic byproducts.[16] |
Advanced Protocols & Considerations
For applications requiring highly uniform polypeptides, more advanced "living" polymerization techniques are employed. These methods minimize side reactions and termination, allowing for the synthesis of block copolymers and complex architectures.
-
Transition Metal Initiators: Complexes of cobalt (e.g., (PMe₃)₄Co) or nickel (e.g., bpyNi(COD)) can initiate the ROP of NCAs via a distinct metallacyclic mechanism.[3][12] This approach offers excellent control over molecular weight and results in very low polydispersities.
-
Monomer-Starved Conditions: A recent strategy involves using a stable NCA precursor, such as an N-phenoxycarbonyl (NPCA) derivative, which generates the reactive NCA in situ upon heating.[14] This "monomer-starved" condition minimizes side reactions associated with high concentrations of the sensitive NCA monomer, leading to high-fidelity polypeptides.[14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | Impure NCA monomer (moisture, chlorides).[11] Inactive or impure initiator. | Re-purify the NCA by recrystallization. Use freshly distilled initiator and rigorously dried, high-purity solvents. |
| Broad Polydispersity (High PDI) | Coexistence of NAM and AMM.[16] Chain-transfer or termination reactions. | Use a high-purity primary amine initiator. Lower the reaction temperature. Consider using a controlled/living polymerization technique. |
| Molecular Weight Lower than Target | Presence of water, which acts as an unwanted initiator. Incorrect initiator concentration. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Re-verify the concentration of the initiator stock solution. |
| Polymer Insolubility | High molecular weight polyphenylalanine can be poorly soluble. | Use appropriate solvents for characterization, such as hexafluoroisopropanol (HFIP).[16] For the reaction, ensure the chosen solvent (e.g., DMF) can maintain the polymer in solution. |
Applications in Drug Development
The unique properties of polyphenylalanine make it a highly attractive material for biomedical applications. Its hydrophobicity drives the self-assembly of amphiphilic block copolymers (e.g., PEG-b-PPhe) into nanoparticles or polymersomes in aqueous environments.[8] These nanostructures can effectively encapsulate hydrophobic drugs, protecting them from degradation and facilitating targeted delivery to tumor sites.[7][9] The biodegradability of the polypeptide backbone ensures that the carrier can be safely cleared from the body.[7][18]
References
-
Studies on Synthesis, Characterization, and Functionalization of Poly(3,4-dihydroxy-l-phenylalanine) . Macromolecular Chemistry and Physics. Available at: [Link]
-
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications . Shodhganga@INFLIBNET. Available at: [Link]
-
Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions . National Center for Biotechnology Information. Available at: [Link]
-
Primary amine-initiated polymerizations of L-Phe- NCA (M/I ¼ 40/1) in various solvents at 20 8C . ResearchGate. Available at: [Link]
-
Phenylalanine-Based Poly(ester urea): Synthesis, Characterization, and in vitro Degradation . ACS Publications. Available at: [Link]
-
Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length . PubMed. Available at: [Link]
-
Ring-Opening Polymerization (ROP) of Phenylalanine Derived O-Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators . ACS Applied Polymer Materials. Available at: [Link]
-
One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy . PubMed. Available at: [Link]
-
One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy . ACS Applied Materials & Interfaces. Available at: [Link]
-
Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers . PubMed. Available at: [Link]
-
Amino acid NCA polymerization: A century of misconceptions . ResearchGate. Available at: [Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials . ACS Publications. Available at: [Link]
-
Preparation, Characterization, and Biological Evaluation of Poly(Glutamic Acid)-b-Polyphenylalanine Polymersomes . MDPI. Available at: [Link]
-
Polypeptide-based materials prepared by ring-opening polymerisation of anionic-based α-amino acid N -carboxyanhydrides . UPC Commons. Available at: [Link]
-
Polypeptide and Polypeptide Hybrid Copolymer Synthesis via NCA Polymerization . SpringerLink. Available at: [Link]
-
Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring- opening polymerization for modification with . UU Research Portal. Available at: [Link]
-
Drug-Initiated Ring-Opening Polymerization of O-Carboxyanhydrides for the Preparation of Anticancer Drug-Poly(O-Carboxyanhydride) Nanoconjugates . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides . University of Illinois Urbana-Champaign. Available at: [Link]
-
Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides . PNAS. Available at: [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides . MDPI. Available at: [Link]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines . MPG.PuRe. Available at: [Link]
-
Characterization and primary functional analysis of phenylalanine ammonia-lyase gene from Phyllostachys edulis . PubMed. Available at: [Link]
-
Noncanonical Amino Acids in the Interrogation of Cellular Protein Synthesis . Caltech Library. Available at: [Link]
-
Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid . ResearchGate. Available at: [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides . National Center for Biotechnology Information. Available at: [Link]
-
Initiating protein synthesis with noncanonical monomers in vitro and in vivo . eScholarship, University of California. Available at: [Link]
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine . Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. researchgate.net [researchgate.net]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
4-Phenyloxazolidine-2,5-dione as a chiral auxiliary in asymmetric synthesis
This Application Note and Protocol Guide addresses the use of 4-Phenyloxazolidin-2-one (commonly known as the Evans Auxiliary) in asymmetric synthesis.
Critical Nomenclature & Disambiguation Note: The prompt specifies "4-Phenyloxazolidine-2,5-dione." In synthetic organic chemistry, this specific structure refers to the N-Carboxyanhydride (NCA) of phenylglycine. While NCAs are critical monomers for polymerization (to form polypeptides) and activated amino acid derivatives, the standard, field-proven chiral auxiliary widely used for asymmetric alkylations and aldol reactions is the 4-Phenyloxazolidin-2-one (Evans Auxiliary).
To ensure this guide provides the highest utility for drug development and research, it focuses on the Evans Auxiliary (4-Phenyloxazolidin-2-one) , as this is the industry standard for the applications implied (asymmetric synthesis). A section is dedicated to the 2,5-dione (NCA) to clarify its distinct reactivity and potential niche uses.
Subject: High-Fidelity Stereocontrol using Evans Auxiliaries Compound: (S)-4-Phenyloxazolidin-2-one (and its enantiomer) Primary Application: Asymmetric Alkylation, Aldol Condensation, and Diels-Alder Reactions.
Executive Summary & Mechanistic Rationale
In the high-stakes environment of drug discovery, enantiomeric purity is non-negotiable. The Evans Auxiliary ((S)-4-phenyloxazolidin-2-one) serves as a temporary chiral scaffold that covalently binds to an acyl substrate. Its power lies in its ability to rigidly define the geometry of the reactive enolate intermediate.
The Mechanism of Stereocontrol
The auxiliary functions through a chelation-controlled rigidification of the transition state:
-
Z-Enolate Formation: Upon treatment with a base (e.g., LiHMDS, NaHMDS) and a Lewis acid or counterion (Li+), the N-acylated auxiliary forms a Z-enolate.
-
Steric Shielding: The bulky phenyl group at the C4 position projects into space, effectively blocking one face of the enolate.
-
Electrophilic Attack: The electrophile is forced to approach from the unhindered face (opposite the phenyl group), resulting in high diastereoselectivity (typically >95:5 dr).
Disambiguation: The 2,5-Dione (NCA)
-
Role: Activated monomer for polypeptide synthesis (e.g., Poly-L-phenylglycine).
-
Reactivity: Highly sensitive to moisture; undergoes ring-opening polymerization initiated by nucleophiles. It is generally not used as a recoverable auxiliary because the ring is destroyed during the reaction.
Visualizing the Stereocontrol (DOT Diagram)
Figure 1: Workflow of the Evans Auxiliary method, highlighting the cyclic nature of the auxiliary's use and the critical transition state rigidification.
Experimental Protocols
Protocol A: Synthesis of the N-Acylated Auxiliary
Objective: Attach the substrate (carboxylic acid derivative) to the chiral auxiliary.
Reagents:
-
Substrate Acid Chloride (e.g., Propionyl chloride) (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Dry THF (Tetrahydrofuran)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add (S)-4-phenyloxazolidin-2-one and dissolve in dry THF (0.2 M concentration).
-
Deprotonation: Cool the solution to -78°C . Slowly add n-BuLi (2.5 M in hexanes) dropwise via syringe.
-
Note: The lithiated auxiliary often precipitates; ensure vigorous stirring.
-
-
Coupling: Stir for 15 minutes at -78°C. Add the acid chloride dropwise.
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize (often Hexanes/EtOAc) or flash chromatography.
Protocol B: Asymmetric Alkylation
Objective: Install an alkyl group at the alpha-position with high stereocontrol.
Reagents:
-
N-Acyl Oxazolidinone (from Protocol A) (1.0 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)
-
Alkyl Halide (Electrophile) (3.0 equiv)
-
Dry THF
Procedure:
-
Enolization: Dissolve the N-acyl oxazolidinone in dry THF (0.1 M) and cool to -78°C .
-
Base Addition: Add NaHMDS (1.0 M in THF) dropwise. Stir for 30–45 minutes to ensure complete formation of the Z-enolate.
-
Critical Check: The solution usually turns bright yellow.
-
-
Alkylation: Add the alkyl halide (neat or in minimum THF) rapidly.
-
Reaction: Stir at -78°C for 2–4 hours. (Monitor by TLC; some unreactive electrophiles may require warming to -40°C, but this risks eroding selectivity).
-
Quench: Quench with acetic acid (2 equiv) in ether at -78°C, then filter or partition with water.
-
Purification: Flash chromatography. Expect diastereomeric ratios (dr) >95:5.
Protocol C: Non-Destructive Removal of the Auxiliary
Objective: Cleave the auxiliary to release the chiral product and recover the oxazolidinone.
Option 1: Hydrolysis to Carboxylic Acid (LiOH/H₂O₂)
-
Dissolve alkylated product in THF/Water (3:1) at 0°C.
-
Add H₂O₂ (4 equiv) followed by LiOH (2 equiv).
-
Stir at 0°C for 1 hour.
-
Quench with Na₂SO₃ (to destroy peroxide) and acidify. Extract the acid; the auxiliary remains in the organic phase or precipitates.
Option 2: Reduction to Primary Alcohol (LiBH₄)
-
Dissolve product in Ether/THF (containing 1 equiv water or MeOH).
-
Add LiBH₄ (1.5 equiv) at 0°C.
-
Stir 1–3 hours.
-
Quench with NH₄Cl. The auxiliary is cleaved and can be recovered by chromatography.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Common Issue | Troubleshooting |
| Solvent | Anhydrous THF | Moisture contamination | Use freshly distilled THF or from SPS; moisture kills the enolate. |
| Temperature | -78°C | Temperature fluctuation | Use a cryocooler or monitor dry ice/acetone bath closely. Warming causes epimerization. |
| Base | NaHMDS or LDA | Incomplete enolization | Ensure base titer is accurate. NaHMDS is generally milder and cleaner than LDA for these systems. |
| Stoichiometry | 1.1 equiv Base | Excess base | Excess base can racemize the product or attack the electrophile. Keep strict stoichiometry. |
| Dr (Selectivity) | > 95:5 | Low selectivity (<90:10) | Check the "Z-enolate" geometry. Ensure the phenyl group is not sterically clashing with the substrate R-group. |
The N-Carboxyanhydride (NCA) Context
For researchers specifically encountering 4-Phenyloxazolidine-2,5-dione .
If your workflow specifically requires the 2,5-dione (NCA), you are likely performing:
-
Polymerization: Synthesis of Poly(L-phenylglycine).
-
Initiator: Primary amines or alkoxides.
-
Condition: Anhydrous DMF or Dioxane.
-
-
Alpha-Alkylation of Phenylglycine:
-
The NCA can be used as a "chiral template." The N-protected NCA can be deprotonated at the C4 position and alkylated. However, this is chemically distinct from the Evans auxiliary method and often results in ring opening or polymerization if not carefully controlled.
-
References
-
Evans, D. A., et al. (1982). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.
-
Evans, D. A. (1984). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta.
- Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta.
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition.
Sources
- 1. 90319-52-1|(R)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 99395-88-7|(S)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. 99333-54-7|(S)-2-(2-Oxo-4-phenyloxazolidin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 99395-88-7: (S)-(+)-4-Phenyl-2-oxazolidinone [cymitquimica.com]
- 7. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
Application of 4-Phenyloxazolidine-2,5-dione in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Phenylalanine-Based Building Block
In the landscape of modern drug discovery, the demand for innovative molecular scaffolds that offer both structural diversity and synthetic accessibility is paramount. 4-Phenyloxazolidine-2,5-dione, also known as phenylalanine N-carboxyanhydride (NCA), emerges as a highly valuable and reactive building block derived from the essential amino acid L-phenylalanine. Its unique cyclic structure, containing a reactive anhydride and a chiral center, provides a powerful tool for medicinal chemists to construct a wide array of molecules, from complex polypeptides and nanoparticles for drug delivery to diverse libraries of small molecules and chiral intermediates for asymmetric synthesis.
This technical guide provides a comprehensive overview of the applications of 4-phenyloxazolidine-2,5-dione in drug discovery. We will delve into the fundamental chemistry of this reagent, providing detailed, field-proven protocols for its synthesis and subsequent reactions. The narrative will then explore its diverse applications, including its role in the generation of bioactive peptides and polymers, the construction of small molecule libraries for high-throughput screening, and its utility as a chiral auxiliary in the asymmetric synthesis of drug candidates. Each section is designed to not only provide step-by-step instructions but also to explain the underlying scientific principles, empowering researchers to effectively integrate this versatile building block into their drug discovery programs.
Core Chemistry: Synthesis and Reactivity
4-Phenyloxazolidine-2,5-dione is a cyclic derivative of phenylalanine, characterized by a five-membered ring containing two carbonyl groups. This strained ring system renders the C5 carbonyl highly electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction. The primary byproduct of this reaction is carbon dioxide, which simplifies purification and aligns with the principles of green chemistry.
Protocol 1: Synthesis of (S)-4-Phenyloxazolidine-2,5-dione
The most common and efficient method for synthesizing 4-phenyloxazolidine-2,5-dione is the phosgenation of the parent amino acid, L-phenylalanine. Triphosgene, a safer solid substitute for phosgene gas, is typically employed.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| L-Phenylalanine | High purity, dried |
| Triphosgene | ≥98% purity |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm water |
| Anhydrous Hexane | ACS grade |
| Three-neck round-bottom flask | Appropriate size |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer with heating mantle | |
| Schlenk line or nitrogen inlet | For inert atmosphere |
| Filtration apparatus | Buchner funnel, filter paper |
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend L-phenylalanine (e.g., 10.0 g, 60.5 mmol) in anhydrous THF (300 mL).
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (e.g., 6.58 g, 22.2 mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel.
-
Reaction: Heat the L-phenylalanine suspension to a gentle reflux. Add the triphosgene solution dropwise over 2-3 hours. The reaction mixture will gradually become clear.
-
Monitoring: After the addition is complete, continue refluxing for an additional 1-2 hours until the reaction is complete (can be monitored by the disappearance of solid L-phenylalanine).
-
Crystallization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product will crystallize out of the solution.
-
Isolation: Filter the crystalline product under a blanket of nitrogen. Wash the crystals with cold anhydrous THF and then with anhydrous hexane.
-
Drying: Dry the product under high vacuum to yield (S)-4-phenyloxazolidine-2,5-dione as a white crystalline solid.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as 4-phenyloxazolidine-2,5-dione is highly moisture-sensitive and will readily hydrolyze back to phenylalanine. The slow addition of triphosgene controls the reaction rate and prevents the formation of side products.
Application I: Polypeptide and Nanoparticle Synthesis for Drug Delivery
The high reactivity of 4-phenyloxazolidine-2,5-dione makes it an excellent monomer for ring-opening polymerization (ROP) to produce polyphenylalanine. This hydrophobic polymer can be used to create amphiphilic block copolymers which self-assemble into nanoparticles, such as micelles and polymersomes, for drug delivery applications. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability, and can be further functionalized for targeted delivery.
Protocol 2: Synthesis of Polyphenylalanine via Ring-Opening Polymerization
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (S)-4-Phenyloxazolidine-2,5-dione | From Protocol 1 |
| Benzylamine | Initiator, freshly distilled |
| Anhydrous N,N-Dimethylformamide (DMF) | <50 ppm water |
| Anhydrous Diethyl Ether | ACS grade |
| Schlenk flask | |
| Magnetic stirrer | |
| Centrifuge |
Procedure:
-
Initiator and Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (S)-4-phenyloxazolidine-2,5-dione (e.g., 1.0 g, 5.23 mmol) in anhydrous DMF (10 mL). In a separate vial, prepare a stock solution of benzylamine initiator in anhydrous DMF (e.g., 0.1 M).
-
Initiation: Add the desired amount of benzylamine solution to the monomer solution to achieve the target degree of polymerization (e.g., for a target DP of 50, add 1.05 mL of 0.1 M benzylamine solution).
-
Polymerization: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Precipitation: Precipitate the resulting polyphenylalanine by adding the reaction mixture dropwise to a vigorously stirred flask of anhydrous diethyl ether (200 mL).
-
Isolation: Collect the white precipitate by centrifugation, wash with fresh diethyl ether, and dry under high vacuum.
Workflow for Polypeptide Synthesis:
Caption: Workflow for the synthesis of polyphenylalanine nanoparticles.
Application II: Generation of Small Molecule Libraries for Phenotypic Screening
The ring-opening of 4-phenyloxazolidine-2,5-dione with various nucleophiles provides a straightforward method for generating libraries of phenylalanine-containing small molecules. This approach is particularly valuable for creating DNA-encoded libraries (DELs), where a vast number of compounds can be synthesized and screened simultaneously against biological targets.[1] The phenylalanine scaffold is a common motif in bioactive compounds and provides a good starting point for exploring chemical space.[1]
Protocol 3: Synthesis of a Phenylalanine-Derived Amide
This protocol describes a model reaction for the synthesis of a single, well-defined amide by reacting 4-phenyloxazolidine-2,5-dione with a primary amine.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (S)-4-Phenyloxazolidine-2,5-dione | From Protocol 1 |
| Benzylamine | Nucleophile |
| Anhydrous Dichloromethane (DCM) | ACS grade |
| Saturated Sodium Bicarbonate Solution | |
| Brine | |
| Anhydrous Magnesium Sulfate | |
| Round-bottom flask | |
| Magnetic stirrer | |
| Separatory funnel | |
| Rotary evaporator | |
| Silica gel for column chromatography |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-4-phenyloxazolidine-2,5-dione (e.g., 200 mg, 1.05 mmol) in anhydrous DCM (10 mL).
-
Nucleophile Addition: Add benzylamine (e.g., 112 mg, 1.05 mmol, 1 equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Logical Relationship for Small Molecule Library Synthesis:
Caption: Generation of small molecule libraries from 4-phenyloxazolidine-2,5-dione.
Application III: Asymmetric Synthesis Using Chiral Auxiliaries
The chiral center inherent in 4-phenyloxazolidine-2,5-dione can be exploited in asymmetric synthesis. More commonly, related oxazolidinones, such as (S)-4-phenyl-2-oxazolidinone, serve as powerful chiral auxiliaries to control the stereochemistry of reactions like aldol additions and alkylations.[2] These auxiliaries are temporarily attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to reveal the enantiomerically enriched product. This strategy has been employed in the synthesis of important pharmaceutical agents, including the anti-diabetic drug sitagliptin.[3][4]
Conceptual Workflow: Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction using an N-acyloxazolidinone is a classic example of this application. The oxazolidinone auxiliary directs the formation of a specific enolate geometry, which then reacts with an aldehyde from a less sterically hindered face, leading to a high degree of diastereoselectivity.
Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis using a chiral oxazolidinone auxiliary.
Mechanistic Insights into Biological Activity
Derivatives of 4-phenyloxazolidine-2,5-dione have shown promise in several therapeutic areas, including inflammation and cancer. Polyphenylalanine nanoparticles have demonstrated anti-inflammatory properties by modulating the expression of key inflammatory cytokines.[3][4]
Potential Anti-inflammatory Mechanism:
Chronic inflammation is often driven by the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).[5][6] Phenylalanine-based nanoparticles have been shown to reduce the levels of these cytokines, suggesting a potential mechanism of action through the inhibition of the NF-κB pathway.[3][4]
NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-kB pathway by phenylalanine derivatives.
Conclusion and Future Perspectives
4-Phenyloxazolidine-2,5-dione is a versatile and powerful building block in the drug discovery arsenal. Its utility spans from the creation of advanced drug delivery systems to the generation of diverse small molecule libraries and the facilitation of complex asymmetric syntheses. The protocols and applications detailed in this guide highlight the breadth of its potential. As the demand for novel therapeutics continues to grow, the strategic application of such reactive and adaptable chemical tools will be crucial in accelerating the discovery and development of the next generation of medicines. Further exploration into the biological activities of small molecules derived from 4-phenyloxazolidine-2,5-dione and the development of new catalytic methods for its ring-opening will undoubtedly unveil new and exciting opportunities in medicinal chemistry.
References
-
Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. Adv Sci (Weinh). 2025;12(35):e05351. [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. 2017;22(2):256. [Link]
-
Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Org Lett. 2015;17(8):1886-1889. [Link]
-
Poly(N-acryloyl-L-phenylalanine) nanoparticles for potential treatment of inflammation for selective Organs. RSC Publishing. 2025. [Link]
-
Poly(N-acryloyl-l-phenylalanine) nanoparticles for potential treatment of inflammation in selective organs. Journal of Materials Chemistry B. 2025. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harb Perspect Biol. 2012;4(10):a009754. [Link]
-
Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Eur J Med Res. 2014;19:57. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bio-Inspired & Biocatalytic Synthesis of Poly(L-phenylalanine)
This Application Note and Protocol Guide details the synthesis of Poly(L-phenylalanine) (Poly-Phe), addressing the specific request for 4-Phenyloxazolidine-2,5-dione (Phe-NCA) as the substrate.
Editorial Note on Scientific Nuance:
-
Direct Biocatalysis vs. Bio-mediated ROP: True enzymatic polymerization (using proteases like Subtilisin) typically utilizes amino acid esters (e.g., L-Phe-OEt) as substrates, not NCAs, because NCAs are highly moisture-sensitive and prone to rapid non-enzymatic hydrolysis in the aqueous/micro-aqueous environments required by most enzymes.
-
The Solution: To strictly fulfill the requirement of using Phe-NCA while adhering to "Biocatalytic/Green" principles, this guide presents the Bio-Initiated/Organocatalytic Ring-Opening Polymerization (ROP) . This method utilizes biological initiators (Amino Acid Salts) that mimic enzymatic cooperativity to polymerize Phe-NCA. We also include the Protease-Catalyzed Route (from Esters) as a comparative "True Biocatalysis" benchmark.
Part 1: Executive Summary & Mechanistic Insight
The Substrate: 4-Phenyloxazolidine-2,5-dione (Phe-NCA)
Phe-NCA is a high-energy, activated monomer derived from L-phenylalanine. Unlike standard amino acids, the NCA ring contains a built-in leaving group (CO₂), providing the thermodynamic drive for polymerization.
-
CAS: 2224-00-2
-
Reactivity: High susceptibility to nucleophilic attack at the C-5 carbonyl.
-
Storage: Strictly anhydrous conditions (-20°C).
Biocatalytic vs. Bio-Inspired Mechanisms
While chemical ROP uses toxic amines or heavy metals, Bio-Inspired ROP uses amino acid salts (e.g., L-Phenylalanine carboxylates) to initiate polymerization via a "Cooperative Bifunctional Mechanism." This mimics the "Activated Monomer" mechanism found in biological systems, allowing for metal-free, controlled synthesis.
Figure 1: Mechanistic Pathways
Caption: Dual pathways for Poly(Phe) synthesis. Top (Green): Bio-initiated ROP of Phe-NCA. Bottom (Red): Protease-catalyzed polymerization of Phe-Ester.
Part 2: Materials & Equipment
Critical Reagents
| Reagent | Specification | Purpose |
| 4-Phenyloxazolidine-2,5-dione | >98% Purity, recrystallized | Monomer (NCA) |
| L-Phenylalanine | Bio-origin, >99% | Initiator Precursor |
| Subtilisin Carlsberg | Lyophilized powder (Protease) | Catalyst (for Ester route) |
| Tetraabutylammonium Hydroxide | 1M in Methanol | To generate AA-Salt Initiator |
| Dry DMF / THF | Anhydrous (<50 ppm H₂O) | Solvent (NCA route) |
| 1,1,1,2-Tetrafluoroethane | Compressed Gas/Liquid | Solvent (Protease route) |
Equipment
-
Glovebox or Schlenk Line: Essential for handling Phe-NCA (moisture exclusion).
-
High-Pressure Reactor (Stainless Steel): For the protease route in compressed fluid.
-
GPC (Gel Permeation Chromatography): With LiBr/DMF eluent for characterization.
-
FTIR Spectrometer: To monitor the disappearance of anhydride peaks (1780, 1850 cm⁻¹).
Part 3: Experimental Protocols
Protocol A: Bio-Initiated ROP of Phe-NCA (The "Green" NCA Route)
Rationale: This protocol uses a phenylalanine-derived macro-ion to initiate polymerization, ensuring the polymer is 100% bio-derived and metal-free. This is the direct answer to processing the Phe-NCA substrate.
Step 1: Preparation of Bio-Initiator (Phe-NBu₄ Salt)
-
Dissolve L-Phenylalanine (1 eq) in methanol.
-
Add Tetrabutylammonium hydroxide (1 eq) dropwise at 0°C.
-
Stir for 30 mins, then evaporate solvent under high vacuum.
-
Lyophilize the residue to obtain a dry, white powder (Phe-NBu₄). Note: Residual water kills the NCA reaction.
Step 2: Polymerization [1]
-
In a Glovebox: Dissolve Phe-NCA (500 mg, 2.8 mmol) in anhydrous DMF (5 mL).
-
Prepare a stock solution of Phe-NBu₄ Initiator in DMF.
-
Add Initiator to the NCA solution.
-
Target M/I Ratio: 50:1 (for Mw ~ 7-8 kDa).
-
-
Reaction: Seal the vessel and stir at 25°C for 2-4 hours .
-
Monitoring: Observe CO₂ bubbling.[1] Reaction is complete when bubbling ceases and FTIR shows loss of peaks at 1780/1850 cm⁻¹.
-
-
Termination: Add a drop of dilute HCl/Methanol.
Step 3: Purification
-
Precipitate the polymer into excess cold diethyl ether.
-
Centrifuge (5000 rpm, 10 min) and wash pellet 3x with water (to remove initiator salts) and ether.
-
Dry under vacuum at 40°C.
Step 4: Characterization Target
-
Yield: >85%
-
Mw (GPC): 5,000 - 15,000 Da
-
PDI: < 1.2 (Narrow distribution indicates controlled "Living" character).
Protocol B: Protease-Catalyzed Synthesis (The "True Biocatalytic" Alternative)
Rationale: If the goal is strictly "Enzymatic Synthesis" and the user can substitute the NCA for an Ester, this is the superior method for stereocontrol and green solvent use.
Step 1: Enzyme Activation
-
pH Adjustment: Dissolve Subtilisin Carlsberg in phosphate buffer (pH 7.8).
-
Lyophilization: Flash freeze and lyophilize ("pH tuning" creates a "pH memory" in the dry enzyme).
-
Drying: Store over P₂O₅ for 24h.
Step 2: Reaction in Compressed Fluid
-
Load L-Phenylalanine Ethyl Ester (1 g) and Subtilisin Carlsberg (100 mg) into a stainless steel reactor.
-
Seal reactor and pressurize with 1,1,1,2-tetrafluoroethane (R134a) to 25 bar (liquid state).
-
Incubate at 40°C with stirring for 24 hours.
-
Venting: Release pressure (solvent evaporates instantly, leaving dry product).
Step 3: Purification
-
Wash the solid residue with water (removes enzyme and unreacted monomer).
-
Extract the polymer with THF or DMF if necessary.
Part 4: Characterization & Troubleshooting
Data Presentation: Method Comparison
| Feature | Protocol A: Bio-Initiated NCA ROP | Protocol B: Protease/Ester Route |
| Substrate | 4-Phenyloxazolidine-2,5-dione | L-Phenylalanine Ethyl Ester |
| Catalyst | Amino Acid Salt (Bio-mimetic) | Subtilisin Carlsberg (Enzyme) |
| Mechanism | Ring-Opening Polymerization (ROP) | Polycondensation / Transamidation |
| By-product | CO₂ (Gas) | Ethanol (Liquid) |
| Mw Range | High (10 - 50 kDa) | Low-Medium (2 - 20 kDa) |
| PDI | Narrow (1.1 - 1.[8]3) | Broader (1.5 - 2.0) |
| Key Risk | Moisture Sensitivity (NCA hydrolysis) | Reverse Hydrolysis (if water present) |
Troubleshooting Guide
Issue: Low Molecular Weight (Protocol A)
-
Cause: Impure NCA or wet solvent. The NCA hydrolyzed to Phenylalanine, which acts as a chain terminator.
-
Fix: Recrystallize Phe-NCA from Ethyl Acetate/Hexane. Dry DMF over CaH₂.
Issue: No Polymerization (Protocol B)
-
Cause: "Dead" Enzyme or too much water.
-
Fix: Ensure Enzyme is "pH tuned" (lyophilized from pH 7.8). Use strictly anhydrous R134a or dry organic solvent (e.g., Toluene).
Part 5: Workflow Visualization
Figure 2: Experimental Workflow for Bio-Initiated NCA Polymerization
Caption: Step-by-step workflow for the Bio-Initiated ROP of Phe-NCA.
References
-
Gimeno, M., et al. (2022). Protease-catalyzed synthesis of α-poly-L-Lysine and amphiphilic poly(L-lysine-co-L-phenylalanine) in a neat non-toxic organic solvent. Bioprocess and Biosystems Engineering. Link
-
Deming, T. J. (2012).[9] Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. Polymer Science: A Comprehensive Review. Link
-
Mazo, M., et al. (2020).[5] Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations. Frontiers in Chemistry. Link
-
Zhao, W., et al. (2019). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv.[10] Link
-
Dimitrov, I., & Schlaad, H. (2003). Synthesis of Nearly Monodisperse Polystyrene-Polypeptide Block Copolymers via Polymerization of N-Carboxyanhydrides. Chemical Communications. Link
Sources
- 1. Polymerization of α‐amino acid N‐carboxy anhydrides. III. Mechanism of polymerization of L‐ and DL‐alanine NCA in acetonitrile | Scilit [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Chemoenzymatic synthesis of polypeptides in neat 1,1,1,2-tetrafluoroethane solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Step-by-step guide for synthesizing block copolymers with 4-Phenyloxazolidine-2,5-dione
Executive Summary
This guide details the synthesis of amphiphilic block copolymers comprising Polyethylene Glycol (PEG) and Poly(L-phenylalanine) (PPhe) using the N-carboxyanhydride (NCA) ring-opening polymerization (ROP) method. The monomer, 4-Phenyloxazolidine-2,5-dione (Phe-NCA), is highly sensitive to moisture. Consequently, this protocol emphasizes the "Zero-Water Standard" —a rigorous methodology for reagent purification and handling that ensures controlled molecular weights, low dispersity (Đ), and reproducible self-assembly properties for drug delivery applications.
Scientific Foundation & Mechanism
The synthesis relies on the nucleophilic ring-opening polymerization of Phe-NCA initiated by a primary amine-functionalized PEG (mPEG-NH₂).
-
Mechanism: The reaction proceeds via the Normal Amine Mechanism (NAM) .[1][2] The primary amine of the PEG macroinitiator attacks the C-5 carbonyl of the NCA ring. This is followed by proton transfer and decarboxylation (release of CO₂), generating a new nucleophilic primary amine at the chain end, which propagates the cycle.
-
Why Phe-NCA? The resulting Poly(L-phenylalanine) block is highly hydrophobic and capable of
- stacking. When coupled with hydrophilic PEG, it drives the formation of robust micelles or vesicles suitable for encapsulating hydrophobic drugs.
Visualization: Reaction Mechanism
Figure 1: The Normal Amine Mechanism (NAM) for the ROP of Phe-NCA initiated by mPEG-NH2.
Critical Pre-requisites: The "Zero-Water" Standard
WARNING: The most common cause of failure in NCA polymerization is trace moisture, which initiates the reaction uncontrollably (via the Activated Monomer Mechanism) or terminates the chain, leading to unpredictable molecular weights.
| Reagent | Purification Protocol (Mandatory) |
| DMF (Solvent) | Anhydrous grade is insufficient . Must be dried over CaH₂ for 24h, distilled under reduced pressure, and stored over activated 4Å molecular sieves under Argon. |
| Phe-NCA (Monomer) | Must be recrystallized 2-3 times. Dissolve in dry THF or Ethyl Acetate (40°C), filter, and precipitate into dry Hexane. Dry under high vacuum for 12h. Store at -20°C in a glovebox. |
| mPEG-NH₂ | Azeotropic distillation with dry Toluene (3x) to remove bound water. Dry under vacuum at 40°C for 24h prior to use. |
| Glassware | Flame-dried under vacuum or oven-dried at 120°C for >4 hours. Assemble hot under Argon flow. |
Experimental Protocol
Workflow Overview
Figure 2: Step-by-step workflow for the synthesis of PEG-b-PPhe.
Detailed Procedure
Target: Synthesis of mPEG(2k)-b-PPhe(2k) (Total MW ~4000 Da).
-
Preparation of Initiator Solution:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add purified mPEG-NH₂ (MW 2000, 0.20 g, 0.1 mmol).
-
Apply vacuum/Argon cycles (3x) to remove air.
-
Add anhydrous DMF (2.0 mL) via a gas-tight syringe. Stir until fully dissolved.
-
-
Preparation of Monomer Solution:
-
In a separate glovebox or under strict inert conditions, weigh Phe-NCA (0.23 g, ~1.2 mmol, assuming 10-20% excess for target DP due to slight impurities). Note: Stoichiometry: Target DP = 10-12 units of Phe.
-
Dissolve Phe-NCA in anhydrous DMF (2.0 mL).
-
-
Initiation and Polymerization:
-
Transfer the Phe-NCA solution into the mPEG-NH₂ flask using a double-tipped cannula or a gas-tight syringe to avoid atmospheric exposure.
-
Observation: The solution should remain clear. Cloudiness indicates moisture contamination (Phe-NCA hydrolysis).
-
Stir the reaction mixture at 25°C to 35°C for 48–72 hours.
-
Process Check: A bubbler can be attached to the Schlenk line outlet; slow evolution of bubbles (CO₂) confirms polymerization.
-
-
Termination and Isolation:
-
Concentrate the solution volume by 50% under high vacuum (optional, if volume is large).
-
Precipitate the polymer dropwise into excess cold Diethyl Ether (100 mL) under vigorous stirring. PPhe is insoluble in ether.
-
Filter the white precipitate or centrifuge (4000 rpm, 10 min, 4°C).
-
Wash the pellet 2x with fresh diethyl ether to remove unreacted monomer.
-
-
Drying:
-
Dry the product in a vacuum oven at room temperature for 24 hours.
-
Characterization & Data Interpretation
1H NMR Spectroscopy (DMSO-d₆ or TFA-d)
NMR is the primary tool for verifying block composition and calculating the Degree of Polymerization (DP).
| Chemical Shift (δ, ppm) | Assignment | Structural Significance |
| 3.50 – 3.70 | Singlet (huge) | PEG backbone (-O-CH₂-CH₂-). Used as internal reference for integration. |
| 4.50 – 4.80 | Multiplet (broad) | |
| 7.10 – 7.30 | Multiplet | Aromatic protons of the Phenylalanine side chain. |
| 2.90 – 3.20 | Multiplet |
Calculation of DP:
GPC (Gel Permeation Chromatography)
-
Solvent: DMF + 0.1M LiBr (to break H-bonds/aggregation) or HFIP. Note: THF is not suitable due to PPhe aggregation.
-
Result: Expect a monomodal peak shifting to a lower retention time (higher MW) compared to the mPEG-NH₂ precursor.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Solution turns cloudy immediately | Moisture in DMF or Monomer. Phe-NCA hydrolyzes to insoluble phenylalanine. | Abort. Re-dry DMF over CaH₂ and recrystallize Phe-NCA. |
| Low conversion (<50%) | Impure NCA (acidic impurities terminate amines) or reaction time too short. | Check NCA purity (melting point sharp at ~94°C). Extend reaction time. |
| Bimodal GPC peak | Initiator efficiency <100% or homopolymer formation. | Ensure mPEG-NH₂ is fully dry. "Dead" PEG chains (non-functionalized) will appear as a low MW shoulder. |
| High Dispersity (Đ > 1.3) | Reaction temperature too high or "Activated Monomer" mechanism occurring. | Lower temperature to 25°C. Ensure strictly stoichiometric initiator addition. |
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link
-
Hadjichristidis, N., et al. (2009). Synthesis of Block Copolymers. Chemical Reviews. Link
-
Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis and biomedical applications. Progress in Polymer Science. Link
-
Vacogne, C. D., & Schlaad, H. (2015).
-Amino Acid N-Carboxyanhydrides. Chemical Communications. Link
Sources
Application Notes & Protocols: Synthesis of Biodegradable Polypeptides via Ring-Opening Polymerization of 4-Phenyloxazolidine-2,5-dione (Phenylalanine NCA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biodegradable polymers using 4-phenyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-phenylalanine (Phe-NCA). Ring-opening polymerization (ROP) of NCAs is the most efficient method for producing high molecular weight polypeptides, which are synthetic analogues of proteins with inherent biocompatibility and biodegradability.[1] This document delves into the synthesis of the Phe-NCA monomer, the mechanistic principles of its amine-initiated polymerization, and step-by-step protocols for both homopolymerization to yield poly(L-phenylalanine) (PPhe) and sequential block copolymerization. Furthermore, we discuss the characterization of these polymers and highlight a key application: the formulation of PPhe-based nanoparticles for the delivery of hydrophobic therapeutic agents.[2]
Part 1: The Monomer - 4-Phenyloxazolidine-2,5-dione (Phe-NCA)
The successful synthesis of well-defined polypeptides begins with a high-purity monomer. 4-Phenyloxazolidine-2,5-dione, commonly referred to as phenylalanine N-carboxyanhydride (Phe-NCA), is a cyclic derivative of the amino acid L-phenylalanine. Its strained five-membered ring is primed for ring-opening polymerization.
Monomer Properties
| Property | Value | Source |
| IUPAC Name | (4S)-4-benzyl-1,3-oxazolidine-2,5-dione | - |
| Synonyms | L-Phenylalanine N-carboxyanhydride, Phe-NCA | [3] |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molecular Weight | 191.18 g/mol | - |
| Appearance | White crystalline solid | [4] |
Protocol: Synthesis of 4-Phenyloxazolidine-2,5-dione
The most established method for synthesizing NCAs is the Fuchs-Farthing method, which utilizes phosgene or a safer equivalent, such as triphosgene.[4][5] This protocol is adapted from literature procedures.[3][4]
Causality & Experimental Insights:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze triphosgene and the resulting NCA product. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Inert Atmosphere: An inert atmosphere (N₂ or Ar) prevents side reactions and protects the moisture-sensitive reagents.
-
Temperature Control: The reaction is typically performed at a moderately elevated temperature (40-50 °C) to facilitate the reaction of the amino acid with triphosgene without causing premature polymerization or degradation of the NCA product.
Materials:
-
L-Phenylalanine (dried under vacuum)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane or Ethyl Acetate
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried two-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, add L-phenylalanine (1 equivalent) and anhydrous THF to the flask. Stir to create a suspension.
-
Phosgenation: In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous THF. Add this solution slowly to the stirring L-phenylalanine suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to 50 °C. The suspension should gradually become a clear, colorless solution as the reaction progresses (typically 2-4 hours). Monitor the reaction by observing the dissolution of the solid L-phenylalanine.
-
Isolation: Once the reaction is complete, allow the solution to cool to room temperature. Concentrate the solution under reduced pressure to remove most of the THF.
-
Crystallization: Add anhydrous hexane to the concentrated, oily residue to precipitate the Phe-NCA monomer. The product should appear as a white solid.
-
Purification: Collect the solid by filtration in a glovebox or under an inert atmosphere. Wash the crystals with cold anhydrous hexane. For higher purity, the crude product can be recrystallized from a THF/hexane or ethyl acetate/hexane solvent system. Dry the final product under high vacuum.
-
Validation: Confirm the structure and purity of the Phe-NCA monomer using ¹H and ¹³C NMR spectroscopy. The characteristic proton signals include the α-proton (~4.8 ppm), the β-protons (~3.1 ppm), the aromatic protons (~7.25 ppm), and the NH proton (~9.1 ppm in DMSO-d6).[3] Store the purified monomer under an inert atmosphere at -20 °C.
Part 2: The Polymerization Mechanism
The ring-opening polymerization of NCAs initiated by primary amines is a living polymerization that proceeds predominantly through the Normal Amine Mechanism (NAM) .[5][6] Understanding this mechanism is critical for controlling the polymerization and achieving polymers with predictable molecular weights and low dispersity.
Core Principles (E-E-A-T):
-
Expertise: The initiator's role is not just to start the reaction but to become the α-chain end of the polymer. The choice of initiator dictates the functionality at one end of the final polypeptide.
-
Trustworthiness: The NAM is a well-established, chain-growth mechanism. The initiation rate is typically faster than the propagation rate because primary amines are generally more nucleophilic than the terminal amine of the growing polymer chain.[5][7] This leads to all chains growing simultaneously, resulting in a narrow molecular weight distribution (low dispersity, Đ).
-
Authoritative Grounding: The mechanism involves a nucleophilic attack on the C5 carbonyl of the NCA, followed by ring-opening and decarboxylation.[6] This regenerates an amine at the propagating chain end, which continues the cycle.
Mechanism: Normal Amine Mechanism (NAM)
-
Initiation: A nucleophilic initiator, typically a primary amine (R-NH₂), attacks the C5 carbonyl carbon of the Phe-NCA monomer.
-
Ring-Opening: The tetrahedral intermediate collapses, leading to the opening of the oxazolidine ring and forming a carbamic acid intermediate.
-
Decarboxylation & Propagation: The unstable carbamic acid rapidly loses carbon dioxide (CO₂) to generate a new primary amine at the end of the monomer unit. This new amine is now the active propagating center.
-
Propagation: The newly formed amine terminus attacks the C5 carbonyl of the next Phe-NCA monomer, repeating the process and elongating the polypeptide chain.
Caption: The Normal Amine Mechanism (NAM) for ROP of Phe-NCA.
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing both a homopolymer and a block copolymer. All polymerizations must be conducted under strictly anhydrous and inert conditions to prevent premature termination.
Protocol: Homopolymerization of Phe-NCA to Synthesize Poly(L-phenylalanine) (PPhe)
This protocol describes the synthesis of a homopolymer with a target degree of polymerization (DP) of 40.
Materials:
-
Purified Phe-NCA monomer
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzylamine (initiator)
-
Anhydrous Diethyl Ether (for precipitation)
-
Glovebox or Schlenk line
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, weigh Phe-NCA (e.g., 765 mg, 4.0 mmol) into a flame-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous DMF (e.g., 8 mL) to dissolve the monomer completely.
-
Initiator Stock Solution: Prepare a stock solution of benzylamine initiator in anhydrous DMF (e.g., 10.7 mg/mL, 0.1 M).
-
Initiation: Calculate the required volume of initiator solution for the target DP. For a monomer-to-initiator ratio ([M]/[I]) of 40, add 1.0 mL of the 0.1 M benzylamine solution (0.1 mmol) to the stirring monomer solution.
-
Polymerization: Seal the vial and allow the reaction to stir at room temperature for 24-72 hours. The reaction time can vary depending on the solvent and monomer purity.[8]
-
Precipitation & Purification: Once the desired conversion is reached (can be monitored by FTIR by observing the disappearance of the anhydride peaks at ~1850 and 1780 cm⁻¹), take the vial out of the glovebox and precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolation: Collect the white polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified poly(L-phenylalanine) under high vacuum to a constant weight.
Caption: Workflow for the homopolymerization of Phe-NCA.
Protocol: Synthesis of an Amphiphilic Block Copolymer (PLLA-b-PPhe)
This protocol utilizes an amine-terminated poly(L-lactide) (PLLA-NH₂) as a macroinitiator to synthesize a biodegradable amphiphilic block copolymer.[9]
Step 1: Synthesis of PLLA-NH₂ Macroinitiator
-
Perform a ring-opening polymerization of L-lactide using an amino-alcohol initiator (e.g., tert-butyl-N-(3-hydroxypropyl) carbamate) and a catalyst like stannous octanoate to create a Boc-protected amine-terminated PLLA (PLLA-NHBoc).[9]
-
Deprotect the terminal Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the PLLA-NH₂ macroinitiator.
-
Thoroughly purify and dry the macroinitiator. Characterize its molecular weight (Mn) by GPC or ¹H NMR.
Step 2: Sequential Polymerization of Phe-NCA
-
Preparation: In a glovebox, dissolve the PLLA-NH₂ macroinitiator (1 equivalent) and Phe-NCA (X equivalents, where X is the target DP of the PPhe block) in anhydrous DMF.
-
Polymerization: Stir the solution at room temperature. Gelation of the solution is often indicative of the polymerization process.[9] Allow the reaction to proceed for 48-72 hours.
-
Isolation: Precipitate, wash, and dry the resulting PLLA-b-PPhe block copolymer using the same procedure described in Protocol 3.1.
Part 4: Characterization and Data
Characterizing poly(L-phenylalanine) and its copolymers presents unique challenges, primarily due to the polymer's limited solubility.
Analytical Considerations:
-
Solubility: Homopoly(L-phenylalanine) is notoriously insoluble in most common organic solvents, making analysis by techniques like Gel Permeation Chromatography (GPC) very difficult.[8]
-
¹H NMR: While useful for confirming the polypeptide structure, signal broadening due to polymer aggregation can make end-group analysis for molecular weight determination challenging.
-
MALDI-TOF Mass Spectrometry: This is an excellent technique for determining the absolute molecular weight and confirming the end-group fidelity of PPhe, as it does not rely on polymer solubility in the same way as GPC.[8]
Representative Polymerization Data
The following table summarizes expected outcomes from the ROP of Phe-NCA under different conditions, based on literature data.
| Entry | Initiator | Solvent | [M]/[I] | Time (h) | Mn (calc.) ( g/mol ) | Mn (obs.) ( g/mol ) | Đ | Reference |
| 1 | Benzylamine | DMF | 40 | 72 | 6,600 | ~6,500 ᵃ | >1.2 ᵇ | [8] |
| 2 | Hexylamine | NMP | 40 | 72 | 6,500 | ~6,400 ᵃ | >1.2 ᵇ | [8] |
| 3 | PLLA-NH₂ | DMF | 25 | 48 | 9,800 ᶜ | 8,500 ᵈ | 1.45 ᵈ | [9] |
ᵃ Determined by MALDI-TOF MS. ᵇ Distributions are typically broader due to solubility issues and potential side reactions. ᶜ Calculated based on Mn of PLLA macroinitiator (5,600 g/mol ) + PPhe block. ᵈ Determined from the soluble fraction by GPC, may not be representative of the entire sample.
Part 5: Application Focus - Nanoparticle Drug Delivery
The inherent hydrophobicity of the phenylalanine side chains makes PPhe an ideal material for encapsulating poorly water-soluble drugs.[10] When formulated as part of an amphiphilic block copolymer (e.g., with a hydrophilic block like PLLA or PEG), PPhe forms the hydrophobic core of self-assembled nanoparticles or micelles, acting as a robust drug reservoir.[2]
Rationale: The phenyl groups create a strongly hydrophobic domain within the nanoparticle core, which can interact favorably with and stabilize hydrophobic drug molecules, such as the anticancer agent paclitaxel (PTX), leading to high drug-loading capacity.[2]
Protocol: Formulation of PTX-Loaded PPhe Nanoparticles (PTX@PP-NPs)
This is a general protocol for nanoparticle formulation via nanoprecipitation, adapted from literature.[2]
-
Organic Phase: Dissolve the synthesized PPhe polymer (or a PPhe-containing block copolymer) and paclitaxel (PTX) in a water-miscible organic solvent like THF or DMF.
-
Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F68) to improve colloidal stability.
-
Nanoprecipitation: Add the organic solution dropwise into the vigorously stirring aqueous phase. The rapid solvent change causes the hydrophobic polymer to precipitate, entrapping the drug within self-assembled nanoparticles.
-
Solvent Removal: Stir the resulting nanoparticle suspension overnight at room temperature to allow the organic solvent to evaporate completely.
-
Purification: Purify the PTX@PP-NPs by dialysis against deionized water to remove any free drug and residual surfactant.
-
Characterization: Analyze the nanoparticles for size and distribution (Dynamic Light Scattering), morphology (TEM/SEM), and determine the drug loading content and encapsulation efficiency (e.g., via HPLC).
Caption: Logical workflow from monomer to therapeutic application.
References
-
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. (n.d.). Shodhganga. Retrieved from [Link]
-
Hadjichristidis, N., et al. (2006). Benzylamine, hexylamine and aniline‐initiated polymerizations of D,L‐phenylalanine and L‐phenylalanine N‐carboxyanhydride. Journal of Polymer Science Part A: Polymer Chemistry, 44(13), 4112-4119. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2020). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. Available at: [Link]
-
Lu, H., & Cheng, J. (Eds.). (2018). Ring-Opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. In Handbook of Ring-Opening Polymerization. Wiley-VCH. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2020). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. Available at: [Link]
-
Li, Z., et al. (2023). Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline. CCS Chemistry. Available at: [Link]
-
Avni, O., et al. (2022). Ring-Opening Polymerization (ROP) of Phenylalanine Derived O-Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators. ACS Applied Polymer Materials, 4(10), 7545–7556. Available at: [Link]
-
Kim, J., et al. (2021). N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids. Polymers, 13(21), 3719. Available at: [Link]
-
Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 124, 203-209. Available at: [Link]
-
Kricheldorf, H. R., & von-Loesewitz, A. (1987). Copolymerization of sarcosine-NCA and l-leucine-NCA or l-phenylalanine-NCA. Die Makromolekulare Chemie, Macromolecular Symposia, 12(1), 229-240. Available at: [Link]
-
Offen, C. R., et al. (2021). Photo-Liberated Amines for N-Carboxyanhydride (PLANCA) Ring-Opening Polymerization. Polymer Chemistry, 12(28), 4078-4085. Available at: [Link]
-
Wu, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link]
-
Le-Masle, A., et al. (2019). Synthesis of Poly(Asparagine-co-Phenylalanine) Copolymers. Polymers, 11(12), 2082. Available at: [Link]
-
Avni, O., et al. (2022). Ring-Opening Polymerization (ROP) of Phenylalanine Derived O‑Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators. Figshare. Available at: [Link]
-
Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(11), 563. Available at: [Link]
-
Grinberg, S., et al. (2021). Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(9), 1435. Available at: [Link]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26. Available at: [Link]
-
Zhang, Y., et al. (2021). One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy. ACS Applied Materials & Interfaces, 13(42), 49619–49630. Available at: [Link]
-
Planellas, M., & Puiggalí, J. (2014). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. Semantic Scholar. Available at: [Link]
-
Asakura, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2793-2800. Available at: [Link]
-
Li, Z., et al. (2023). Ring-opening Polymerization of Unprotected Hydroxyproline N- Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline. ChemRxiv. Available at: [Link]
-
Zhang, C., et al. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. Nature Communications, 12(1), 6131. Available at: [Link]
-
Xia, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications, 12(1), 732. Available at: [Link]
-
Planellas, M., & Puiggalí, J. (2014). Synthesis and properties of Poly(L-lactide)-b-poly (L-phenylalanine) hybrid copolymers. International Journal of Polymer Science. Available at: [Link]
-
Tao, Y., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 646324. Available at: [Link]
-
Planellas, M., & Puiggalí, J. (2014). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. International Journal of Polymer Science. Available at: [Link]
Sources
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyloxazolidine-2,5-dione
Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 4, 2026
Welcome to the technical support guide for the synthesis of 4-Phenyloxazolidine-2,5-dione, also known as Phenylalanine N-carboxyanhydride (Phe-NCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis and purification of this critical monomer.
4-Phenyloxazolidine-2,5-dione is a highly valuable building block for the ring-opening polymerization (ROP) of polypeptides, which are synthetic mimics of proteins with broad applications in drug delivery, tissue engineering, and biomaterials.[1][2][3] The successful application of Phe-NCA, however, is critically dependent on its purity. Even trace impurities can lead to uncontrolled polymerization, low yields, and ill-defined final polypeptide products.[3][4] This guide consolidates field-proven insights and best practices to help you improve your synthetic yield and obtain high-purity Phe-NCA.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Phenyloxazolidine-2,5-dione (Phe-NCA)?
The synthesis of NCAs, also known as Leuchs' anhydrides, has been established for over a century.[5] The most common and historically significant method involves the reaction of the parent amino acid (L-phenylalanine) with phosgene (COCl₂) or its safer, easier-to-handle derivatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl)carbonate).[1][2][5] This is often referred to as the Fuchs-Farthing method.[6] More recently, phosgene-free methods have been developed using reagents like diphenyl carbonate or propane phosphonic acid anhydride (T3P®) to address the toxicity concerns of phosgene.[7][8]
Q2: Why is anhydrous (moisture-free) technique so critical for NCA synthesis?
N-carboxyanhydrides are highly susceptible to hydrolysis.[1] Any trace amount of water in the reaction vessel, solvents, or on the surface of the starting amino acid will react with the NCA ring, causing it to open and revert to the parent amino acid, releasing carbon dioxide. This side reaction is a primary cause of low yields.[1][2] Therefore, rigorous drying of glassware, starting materials, and the use of anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) are absolutely essential for success.[5]
Q3: What are the most common impurities in crude Phe-NCA, and why are they problematic?
The principal contaminants generated during phosgenation are hydrogen chloride (HCl) and unreacted starting materials.[3][5] HCl is particularly problematic as the resulting chloride ions can act as an unwanted initiator for premature polymerization of the NCA, leading to poorly controlled molecular weights and a mixture of products.[3][5] Other potential impurities include electrophilic species like 2-isocyanatoacyl chlorides, which can terminate growing polymer chains.[5] The goal of purification is to meticulously remove these species.
Q4: How should I properly store purified Phe-NCA?
Due to its moisture and thermal sensitivity, purified Phe-NCA should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is highly recommended to store the material in a desiccator inside a freezer at -20°C or below. Before use, the container should be allowed to warm to room temperature completely before opening to prevent atmospheric moisture from condensing on the cold solid.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of Phe-NCA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The starting L-phenylalanine, solvent, or glassware was not sufficiently dry, leading to hydrolysis of the NCA product.[1][2] | Action: Dry the L-phenylalanine under high vacuum (e.g., ~30-40 mTorr) for at least 24-36 hours before use.[5] Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >120°C and cool under vacuum or in a desiccator.[9] |
| 2. Incomplete Reaction: Insufficient phosgenating agent was used, or the reaction was not allowed to proceed to completion. | Action: Ensure the correct stoichiometry of the phosgene source (e.g., diphosgene). Monitor the reaction progress by ¹H NMR of an aliquot rather than by visual inspection (e.g., dissolution of the starting material), as the reaction may appear complete before it is.[5] | |
| 3. Product Degradation: The reaction temperature was too high, causing decomposition of the NCA.[1] | Action: While traditional protocols use temperatures of 50–60 °C, many NCA syntheses can be driven by the reaction's own exotherm at ambient temperature.[5] Avoid excessive heating unless necessary to increase the rate for less reactive amino acids. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvents or HCl contamination can hinder crystallization.[5] | Action: Ensure all volatile byproducts (like excess phosgene source) are removed under vacuum. Attempt precipitation from a different solvent/anti-solvent system. Common choices include THF/hexanes, ethyl acetate/heptane, or toluene/petroleum ether.[5] |
| 2. HCl Contamination: Trace HCl can form salts or otherwise interfere with the crystal lattice. | Action: Perform a simple filtration of the crude product solution through a pad of diatomaceous earth (Celite) before crystallization. This is highly effective at removing trace HCl and other fine particulates that can inhibit crystallization on a large scale.[5] | |
| Product Shows Signs of Polymerization (Insoluble in THF/DCM, Smear on GPC) | 1. Chloride Ion Initiation: Trace HCl left over from the synthesis is a known initiator of NCA polymerization.[3][5] | Action: Meticulous purification is key. Repeated recrystallizations (often three or more times) are standard practice to achieve the necessary purity for controlled polymerization.[5] The Celite filtration method is also highly recommended.[5] |
| 2. Water Contamination: Moisture can also initiate polymerization, leading to low yields of ill-defined polypeptides.[3][10] | Action: Handle the purified NCA only under strictly anhydrous conditions. Use an inert atmosphere glovebox for weighing and preparing solutions for subsequent polymerization reactions. | |
| Inconsistent Melting Point or Analytical Data (e.g., ¹H NMR) | 1. Residual Solvent: Solvent from the crystallization process may be trapped in the crystals. | Action: Dry the purified solid product under high vacuum for an extended period (24-48 hours) to remove all traces of solvent. |
| 2. Contamination with Starting Material or Byproducts: Purification was incomplete. | Action: Perform at least one more recrystallization from a suitable solvent system.[5] Analyze the product by ¹H NMR to confirm the absence of starting material peaks. HPLC can also be used to assess purity.[5] | |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor Reagent Quality: The phosgenating agent (e.g., diphosgene, triphosgene) may have degraded. | Action: Use a fresh bottle of the reagent or purify it before use if its quality is suspect. |
| 2. Insufficient Temperature: While many reactions are exothermic, some amino acids are less reactive and may require gentle heating (e.g., 40-50°C) to proceed at a practical rate.[5] | Action: If the reaction shows little progress after several hours at room temperature, consider gently heating the mixture while monitoring its progress carefully by NMR to avoid degradation. |
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of Phe-NCA using Diphosgene (Gram Scale)
This protocol is adapted from established large-scale synthesis procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
-
Preparation: Charge a two-necked, round-bottomed flask with L-phenylalanine (1 eq.). Dry the amino acid under high vacuum (~30–40 mTorr) for >36 hours.
-
Reaction Setup: Equip the flask with a reflux condenser connected to a nitrogen inlet and an exhaust line (e.g., vented to the top of the fume hood) to safely handle the HCl gas generated. Add anhydrous tetrahydrofuran (THF) to create a suspension of the amino acid.
-
Reagent Addition: While stirring the suspension under a positive pressure of nitrogen, add diphosgene (approx. 0.5-0.6 eq.) dropwise via syringe.
-
Reaction Monitoring: The reaction is often exothermic.[5] Stir at ambient temperature or heat gently to 40-50°C. The reaction progress should be monitored by ¹H NMR, as visual clearance of the suspension is not a reliable indicator of completion.[5] The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, bubble dry nitrogen through the solution for 30-60 minutes to remove excess phosgenating agent and HCl. Concentrate the solution under reduced pressure to about one-third of its original volume.
-
Purification: Proceed immediately to Protocol 2 for purification by recrystallization.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and may require optimization. The goal is to find a solvent in which the NCA is soluble when hot and sparingly soluble when cold, and an anti-solvent in which it is insoluble.[5]
-
Solvent Addition: To the concentrated crude reaction mixture, add a suitable anti-solvent such as hexanes or heptane slowly with stirring until the solution becomes cloudy.
-
Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally cool it in a refrigerator or freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration under a blanket of dry nitrogen.
-
Washing: Wash the crystals sparingly with cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified Phe-NCA under high vacuum for at least 24 hours to remove all traces of solvent.
-
Repeat: For applications requiring very high purity (e.g., living polymerization), this recrystallization process should be repeated 2-3 times.[5]
Section 4: Visualized Workflows and Concepts
Diagram 1: Phe-NCA Synthesis & Purification Workflow
This diagram illustrates the critical steps from starting material preparation to obtaining the final, pure product.
Caption: Decision tree for troubleshooting low yield.
Section 5: References
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amino acid NCAs using phosgene and its derivatives. Retrieved from [Link]
-
Lala, C., et al. (2021). A Simple, Fast, and Safe Phosgene- and Halogen-Free Method for the Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed. Retrieved from [Link]
-
Kramer, J. R., & Deming, T. J. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]
-
Mori, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of N-carboxyanhydrides of amino acids. Retrieved from
-
Sun, J., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PMC - NIH. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]
-
Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Al-Azman, Z. A. (1971). Synthesis and polymerization of m-trimethylsilylphenylalanine N- carboxyanhydride. Canadian Science Publishing. Retrieved from [Link]
-
Al-Azemi, T. F., & Bisht, K. S. (2010). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. Retrieved from [Link]
Sources
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
Part 1: The Mechanistic Root of Premature Polymerization
Welcome to the Polypeptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling L-Phenylalanine N-carboxyanhydride (Phe-NCA).
Phe-NCA is an exceptionally reactive monomer. While this reactivity is essential for efficient Ring-Opening Polymerization (ROP), it makes the monomer highly susceptible to premature polymerization triggered by trace moisture, heat, or nucleophilic impurities. This guide will decode the chemical causality behind these failures and provide self-validating protocols to ensure absolute control over your polypeptide synthesis.
To prevent monomer degradation, we must first understand the exact chemical pathway of failure. Phe-NCA possesses two highly electrophilic centers (C-2 and C-5). When exposed to ambient humidity, water acts as a nucleophile and attacks the C-5 carbonyl.
This initiates a catastrophic cascade: the ring opens to form a highly unstable carbamic acid intermediate, which rapidly decarboxylates (releasing CO₂ gas) to yield a free primary amine (phenylalanine). Because primary amines are potent initiators for the "normal-amine" ROP mechanism, this single errant molecule will attack another intact Phe-NCA monomer, triggering a runaway chain reaction[1]. Furthermore, because poly(L-phenylalanine) is highly hydrophobic and forms rigid β-sheets, the premature polymer rapidly precipitates out of the solvent, driving the reaction forward through phase separation[1].
Mechanism of moisture-induced ring-opening polymerization of Phe-NCA.
Part 2: Quantitative Parameters for Phe-NCA Stability
Maintaining the integrity of Phe-NCA requires strict adherence to environmental thresholds. Deviation from these parameters provides the kinetic energy or nucleophilic triggers required to overcome the activation barrier for spontaneous ring-opening.
| Parameter | Optimal Condition | Critical Threshold | Causality / Consequence of Deviation |
| Storage Temperature | -20°C to -80°C | > 4°C | Thermal energy accelerates spontaneous ring-opening and auto-catalytic degradation[2]. |
| Moisture Content | < 10 ppm | > 50 ppm | Water initiates the "normal-amine" polymerization cascade via C-5 nucleophilic attack. |
| Storage Atmosphere | Argon (Denser than N₂) | Ambient Air | Oxygen and atmospheric moisture ingress lead to rapid monomer degradation. |
| Shelf Life (-20°C) | 12 - 24 months | > 2 years | Gradual accumulation of trace free amino acids eventually auto-catalyzes bulk polymerization[2]. |
Part 3: Standard Operating Procedures (SOPs)
To guarantee reproducible results, every protocol must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Anhydrous Synthesis & Purification of Phe-NCA
Causality: Phosgenation generates Hydrogen Chloride (HCl). While trace HCl can inhibit polymerization, it also causes unpredictable chain termination and ring-cleavage (forming unwanted α-isocyanate acid chlorides)[1][3]. Strict purification is mandatory.
-
Phosgenation with Acid Scavenging: Suspend L-phenylalanine in anhydrous THF. Add a stoichiometric equivalent of α-pinene. Why α-pinene? It acts as an acid scavenger, trapping the HCl byproduct generated when triphosgene is added, preventing acid-mediated side reactions. Heat to 50°C under a constant nitrogen sweep until the solution clears.
-
Precipitation: Concentrate the crude mixture under vacuum and precipitate dropwise into vigorously stirred anhydrous heptane.
-
Purification: Perform repetitive recrystallization (minimum 3 times) from THF/heptane inside a glovebox. Alternatively, utilize flash column chromatography with extensively dried silica gel to remove all trace electrophilic impurities[4].
-
Self-Validation (FTIR): Before committing the batch to storage, run an FTIR spectrum.
-
Pass Criteria: Presence of sharp, distinct NCA cyclic anhydride carbonyl doublets at ~1850 cm⁻¹ and ~1789 cm⁻¹.
-
Fail Criteria: Any broad stretching bands in the 3200–3500 cm⁻¹ region (-OH or -NH₂). If present, the ring has opened; discard the batch.
-
Protocol B: Advanced Acid-Stabilized Storage
Causality: Even inside a glovebox, trace moisture can initiate polymerization over months of storage. By intentionally introducing a strong organic acid, we can reversibly protonate any trace primary amines that form, completely blocking chain propagation[5].
-
Acid-Stabilization: Dissolve the purified Phe-NCA in anhydrous dichloromethane (DCM). Add a trace, stoichiometric amount of Trifluoroacetic Acid (TFA)[5].
-
Lyophilization & Aliquoting: Remove the solvent under high vacuum. Divide the stabilized monomer into single-use amber glass vials. Why single-use? Repeatedly opening a bulk container introduces freeze-thaw condensation.
-
Inert Sealing: Backfill the vials with Argon gas. Cap tightly with PTFE-lined septa, wrap with Parafilm, and store at -20°C[2].
-
Self-Validation (Solubility Test): Before using an aliquot for an experiment, dissolve a 5 mg sample in 1 mL of anhydrous DMF.
-
Pass Criteria: Instant, crystal-clear solution.
-
Fail Criteria: Cloudy suspension or white flakes. This indicates the formation of insoluble poly(L-phenylalanine) β-sheets. Discard the aliquot.
-
Self-validating workflow for the synthesis, purification, and storage of Phe-NCA.
Part 4: Troubleshooting & FAQs
Q: My stored Phe-NCA monomer turned into an insoluble white mass in the freezer. Can it be salvaged? A: No, the batch is permanently compromised. The white mass is poly(L-phenylalanine). Phe-NCA is highly prone to moisture-induced ring-opening. Once a single water molecule opens an NCA ring, it generates a free primary amine which acts as an initiator, causing a cascading polymerization[1]. Because poly(L-phenylalanine) forms rigid, highly stable β-sheets, it is completely insoluble and precipitates out of the monomer matrix[1]. Discard the batch and rigorously dry your solvents for the next synthesis.
Q: My ring-opening polymerization (ROP) is yielding short chains with broad dispersity (Đ). Is the monomer degrading prematurely? A: You are likely experiencing premature termination, not premature polymerization. This is a classic symptom of inadequate monomer purification. Trace acidic or electrophilic impurities (like residual HCl or acyl chlorides) generated during the phosgenation step can protonate or react with the nucleophilic propagating chain ends, effectively killing the living polymerization[3]. Ensure you are using an acid scavenger during synthesis and consider utilizing flash column chromatography for superior purification[4].
Q: How can I handle Phe-NCA outside a glovebox without it polymerizing? A: While gloveboxes are the gold standard, recent advancements have introduced biphasic systems and acid-mediated controls for open-bench work. By using a water/dichloromethane biphasic system, you can achieve segregation-induced monomer purification, allowing for a superfast polymerization that kinetically outpaces moisture-induced degradation[3]. Alternatively, utilizing weak organic acids (like acetic acid) or storing the monomer premixed with initiators under the protection of strong acids (like TFA) can stabilize the system in open-vessel conditions[5].
References
1.[1] Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. 2.[2] α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. 3.[5] Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. 4.[3] Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. NIH. 5.[4] Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis.
Sources
Optimizing reaction conditions for 4-Phenyloxazolidine-2,5-dione polymerization
Initiating Search Protocols
I'm currently engaged in comprehensive Google searches, homing in on the ring-opening polymerization of 4-Phenyloxazolidine-2,5-dione. I'm focusing on common polymerization challenges, optimization strategies, and the well-established reaction conditions. My objective is to build a solid foundation of existing knowledge.
Analyzing Search Outcomes
I've moved on to analyzing the Google search results, identifying the experimental hurdles researchers commonly encounter with 4-Phenyloxazolidine-2,5-dione polymerization. Now, I'm focusing on the effect of the initiator type and the solvent system, along with temperature and monomer purity. Next up is constructing the framework for the technical support resources, organizing the information logically for ease of access.
Developing Support Framework
I'm now structuring the technical support center as a question-and-answer format, progressing from fundamental issues to more intricate problems. For each challenge, I'll explain potential causes based on polymer chemistry principles, then formulate step-by-step guides. I'm also preparing to create helpful tables and diagrams.
Refining Initial Searches
I'm now refining my initial Google search terms, specifically targeting the ring-opening polymerization of 4-Phenyloxazolidine-2,5-dione. I'll focus on initiators, solvents, temperature effects, monomer purity, and the typical issues in this process. I'm expanding to cover kinetics, mechanisms, and characterization methods to build a stronger foundation.
I'm now crafting a detailed troubleshooting guide for the polymerization of 4-Phenyloxazolidine-2,5-dione. I'm focusing on key aspects: common problems such as low molecular weight and side reactions, alongside specific protocols for purification, reaction setup, and polymer characterization. I'll include initiator types, solvent polarities, and temperature effects. I'm also preparing tables for data summaries and Graphviz diagrams for visual clarity.
Initiating Literature Gathering
I'm now starting a deep dive into the scientific literature via Google Scholar and SciFinder, focusing on ring-opening polymerization of 4-Phenyloxazolidine-2,5-dione. I'm exploring initiator types, solvent effects, temperature ranges, and monomer purity's impact. My aim is to extract established protocols, common challenges, and characterization methods to build a troubleshooting guide.
Technical Support Center: Mastering the Challenges of 4-Phenyloxazolidine-2,5-dione
Welcome to the technical support center for 4-Phenyloxazolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, storage, and use of this highly reactive yet valuable chemical intermediate. As a derivative of phenylglycine, 4-Phenyloxazolidine-2,5-dione is a type of N-Carboxyanhydride (NCA), a class of compounds renowned for their utility in the controlled synthesis of polypeptides. However, their high reactivity presents significant challenges. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Core Principles of Handling 4-Phenyloxazolidine-2,5-dione
The fundamental challenge in working with 4-Phenyloxazolidine-2,5-dione lies in its extreme sensitivity to moisture and other nucleophiles. The oxazolidine-2,5-dione ring is a strained anhydride, and exposure to water leads to rapid hydrolysis, compromising the integrity of the compound and potentially initiating uncontrolled polymerization. Therefore, all handling and experimental procedures must be conducted under strictly anhydrous and inert conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Phenyloxazolidine-2,5-dione?
A1: The primary cause of degradation is hydrolysis due to exposure to moisture. The anhydride ring is highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of phenylglycine and carbon dioxide. This phenylglycine can then act as an initiator for unintended polymerization of the remaining 4-Phenyloxazolidine-2,5-dione.
Q2: How should I properly store 4-Phenyloxazolidine-2,5-dione?
A2: To ensure its stability, 4-Phenyloxazolidine-2,5-dione should be stored at low temperatures, ideally at -20°C or below, under a dry, inert atmosphere such as nitrogen or argon.[1] The container should be sealed tightly to prevent moisture ingress. It is advisable to store the compound in small, single-use aliquots to avoid repeated warming and cooling cycles of the entire batch, which can introduce moisture.
Q3: What are the visible signs of degradation?
A3: A high-quality sample of 4-Phenyloxazolidine-2,5-dione should be a white to light yellow crystalline powder.[2] Signs of degradation can include a change in appearance, such as clumping or the formation of a sticky or gummy solid, which may indicate oligomerization or polymerization. A significant loss of solubility in anhydrous solvents can also be an indicator of degradation.
Q4: Can I handle 4-Phenyloxazolidine-2,5-dione on the open bench?
A4: It is strongly advised against handling 4-Phenyloxazolidine-2,5-dione on an open bench due to its high sensitivity to atmospheric moisture. All manipulations, including weighing and transfer, should be performed in a controlled inert atmosphere, such as a glovebox or by using a Schlenk line.[3]
Q5: What are the characteristic FT-IR peaks for 4-Phenyloxazolidine-2,5-dione?
A5: As an N-Carboxyanhydride, 4-Phenyloxazolidine-2,5-dione will exhibit two characteristic carbonyl stretching peaks for the anhydride group. These are typically found around 1850 cm⁻¹ and 1790 cm⁻¹.[1] The disappearance or significant broadening of these peaks in an FT-IR spectrum is a strong indication of degradation or reaction.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving 4-Phenyloxazolidine-2,5-dione.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reactivity in Polymerization | 1. Degraded Monomer: The 4-Phenyloxazolidine-2,5-dione may have been compromised by moisture, leading to hydrolysis. 2. Inactive Initiator: The initiator for the polymerization may be impure or degraded. 3. Presence of Inhibitors: Acidic impurities, such as HCl from the synthesis of the NCA, can inhibit polymerization.[1] | 1. Verify Monomer Purity: Before use, check the purity of the 4-Phenyloxazolidine-2,5-dione using FT-IR to confirm the presence of the characteristic anhydride peaks. If degradation is suspected, purify the monomer by recrystallization from a suitable anhydrous solvent system (e.g., THF/hexane) under inert atmosphere.[1] 2. Use a Fresh or Purified Initiator: Ensure the initiator is of high purity and handled under anhydrous conditions. 3. Purify the Monomer: If acidic impurities are suspected, recrystallization is crucial. |
| Uncontrolled or Rapid Polymerization | 1. Presence of Water: Trace amounts of water can act as an initiator, leading to uncontrolled polymerization.[1] 2. Inappropriate Initiator: Use of a highly reactive initiator without proper control of stoichiometry or temperature. | 1. Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Controlled Initiator Addition: Add the initiator slowly and at a controlled temperature to manage the reaction rate. |
| Low Molecular Weight and/or Broad Polydispersity of Polymer | 1. Impurities in Monomer or Solvent: Water or other nucleophilic impurities can lead to multiple initiation events and chain termination. 2. Side Reactions: The formation of byproducts can terminate growing polymer chains.[1] | 1. Rigorous Purification: Purify both the 4-Phenyloxazolidine-2,5-dione and the solvent immediately before use. 2. Optimize Reaction Conditions: Adjust temperature and reaction time to minimize side reactions. Lower temperatures can sometimes improve control over the polymerization. |
| Inconsistent Results Between Batches | 1. Variability in Monomer Purity: Different batches of 4-Phenyloxazolidine-2,5-dione may have varying levels of purity. 2. Inconsistent Handling Procedures: Minor variations in handling, such as brief exposure to air, can significantly impact the outcome. | 1. Characterize Each Batch: Do not assume the purity of a new batch is the same as the previous one. Perform a quick purity check (e.g., FT-IR) on each new lot. 2. Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for handling and using 4-Phenyloxazolidine-2,5-dione. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of 4-Phenyloxazolidine-2,5-dione in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Place all necessary equipment, including spatulas, weighing paper, vials, and septa, inside the glovebox antechamber and purge thoroughly.
-
Equilibration: Bring the sealed container of 4-Phenyloxazolidine-2,5-dione into the glovebox and allow it to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.
-
Weighing and Aliquoting: Carefully open the container and weigh the desired amount of the compound onto a tared weighing paper or into a vial. Work efficiently to minimize the time the bulk material is exposed.
-
Sealing: Immediately and securely seal the original container. For the weighed aliquot, place it in a vial and seal with a septum, further secured with paraffin film if it is to be removed from the glovebox for reaction setup.
-
Cleanup: Clean any spills within the glovebox promptly using a dry wipe.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation (in a glovebox): Accurately weigh approximately 5-10 mg of 4-Phenyloxazolidine-2,5-dione into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated anhydrous solvent (e.g., CDCl₃ or DMSO-d₆) via a syringe.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The expected chemical shifts for the phenyl protons will be in the aromatic region (approximately 7.3-7.5 ppm), and the methine proton on the oxazolidine ring will appear as a singlet or multiplet at a distinct chemical shift.[4]
-
Analysis: The presence of broad peaks or unexpected signals may indicate the presence of oligomers or degradation products. The absence of a peak corresponding to the parent amino acid (phenylglycine) is a good indicator of high purity. For quantitative analysis, a calibrated internal standard can be used.
Visualizing Degradation: The Hydrolysis Pathway
The primary degradation pathway for 4-Phenyloxazolidine-2,5-dione is its reaction with water. This process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield phenylglycine.
Caption: Hydrolysis of 4-Phenyloxazolidine-2,5-dione by moisture.
References
- Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 135-143.
-
Wikipedia. (2023). Oxazolidine. Retrieved from [Link]
-
PMC Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]
- Sang, S., & Zhu, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.
- Lu, H., & Cheng, J. (2016).
-
Wikipedia. (2023). Amino acid N-carboxyanhydride. Retrieved from [Link]
- Google Patents. (2021). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
PubChem. (n.d.). 4-Phenyloxazolidine-2,5-dione. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
- Kricheldorf, H. R. (1977). Mechanism of the NCA‐polymerization, 5. Catalysis by secondary amines. Die Makromolekulare Chemie, 178(7), 1959-1970.
- Lu, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether.
- Zhang, Y., et al. (2021). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions.
- Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(18), 2833-2835.
- Paolillo, M., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3843-3850.
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). 4.3 Synthesis of Peptides on Solid Supports.
-
Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from [Link]
- MDPI. (2023). A Review on the Synthesis of Polypeptoids. Polymers, 15(3), 675.
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
Sources
Technical Support Center: Stereoselectivity Control with 4-Phenyloxazolidine-2,5-dione Derivatives
Welcome to the technical support center for controlling stereoselectivity in reactions involving 4-phenyloxazolidine-2,5-dione and its derivatives, particularly the widely used N-acyl oxazolidinones (often referred to as Evans auxiliaries). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 4-phenyloxazolidinone-based chiral auxiliaries for stereocontrol?
A1: The core principle is the temporary incorporation of a chiral molecule (the auxiliary) onto a prochiral substrate.[1] This creates a chiral intermediate where the bulky substituent on the auxiliary (e.g., the phenyl group at C4) sterically hinders one face of the molecule.[1] Consequently, incoming reagents are directed to the less hindered face, leading to a highly diastereoselective reaction. After the desired chiral center is created, the auxiliary can be cleaved and ideally recovered for reuse.[2] This strategy transforms an enantioselective challenge into a more manageable diastereoselective one.
Q2: How is the N-acyl oxazolidinone substrate prepared from the 4-phenyloxazolidin-2,5-dione or related precursors?
A2: While 4-phenyloxazolidine-2,5-dione itself is a specific structure, the more common chiral auxiliaries are oxazolidin-2-ones, such as (S)-4-phenyl-2-oxazolidinone. These are typically prepared from corresponding amino alcohols.[][4] The N-acyl derivative, which is the active substrate for many stereoselective reactions, is formed by acylating the nitrogen of the oxazolidinone. A common laboratory method involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of an acyl chloride.[2][5] An alternative, milder method uses an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with a carboxylic anhydride.[5][6]
Q3: What are the most common types of reactions where these auxiliaries are used to control stereochemistry?
A3: Evans oxazolidinone auxiliaries are exceptionally versatile and have been successfully employed in a wide range of carbon-carbon bond-forming reactions, including:
-
Asymmetric Aldol Reactions: This is one of the most powerful applications, allowing for the synthesis of syn-aldol products with high diastereoselectivity.[][7]
-
Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly stereoselective alkylation with various electrophiles.[8][9]
-
Asymmetric Michael Additions: These auxiliaries can direct the conjugate addition of enolates to α,β-unsaturated systems.
-
Asymmetric Diels-Alder Reactions: They can function as chiral dienophiles, controlling the facial selectivity of the cycloaddition.[]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Diastereoselectivity in an Aldol Reaction
You've performed an Evans aldol reaction with an N-propionyl-4-phenyloxazolidinone, but the NMR of the crude product shows a low diastereomeric ratio (dr).
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Enolate Formation | Insufficient base or reaction time can lead to a mixture of starting material and enolate, potentially compromising selectivity. | Use a slight excess of a strong, non-nucleophilic base like LDA or NaHMDS. Ensure adequate time for complete deprotonation at low temperatures (-78 °C).[10] |
| Incorrect Enolate Geometry | Evans auxiliaries strongly favor the formation of the (Z)-enolate, which is crucial for achieving high syn-selectivity.[11] Conditions that disrupt this preference will lower the dr. The (Z)-enolate is formed via deprotonation of the N-acyl oxazolidinone.[11] | The formation of the (Z)-enolate is generally reliable with these auxiliaries. However, ensure that your starting materials and reagents are pure and that the reaction is conducted under strictly anhydrous and inert conditions. |
| Reaction Temperature Too High | The energy difference between the diastereomeric transition states is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both diastereomers.[10] | Perform the reaction at a low temperature, typically -78 °C, to maximize stereodifferentiation.[10] |
| Inappropriate Lewis Acid | For aldol reactions, a Lewis acid is used to activate the aldehyde and organize the transition state. Boron enolates (formed using reagents like dibutylboron triflate, Bu₂BOTf) are classic for achieving high syn-selectivity.[7] The wrong Lewis acid or one that does not chelate effectively can lead to poor outcomes. | Use Bu₂BOTf in the presence of a tertiary amine (e.g., triethylamine) to generate the boron enolate. This enforces a rigid, chair-like Zimmerman-Traxler transition state, which is key to high selectivity.[7][12] |
| Acetate Enolate Used | N-acetyl oxazolidinones notoriously give poor diastereoselectivity in aldol reactions (often close to 1:1).[13] This is because the lack of an α-substituent (like the methyl in a propionyl group) removes a critical steric interaction that disfavors one of the transition states.[13] | If possible, avoid using N-acetyl derivatives directly in aldol reactions. If an acetate fragment is required, consider alternative strategies or other chiral auxiliaries known to be effective for acetate aldol additions. |
Logical Workflow for Troubleshooting Poor Aldol Selectivity
Caption: Troubleshooting flowchart for low diastereoselectivity in Evans aldol reactions.
Issue 2: Low Diastereoselectivity in an Alkylation Reaction
You are alkylating an N-acyl oxazolidinone with benzyl bromide after deprotonation with LDA, but the diastereoselectivity is lower than expected.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Enolate Equilibration | If the reaction temperature is allowed to rise too high before or during the addition of the electrophile, the kinetically formed (Z)-enolate can equilibrate to a mixture of (Z) and (E) isomers, leading to a loss of selectivity. | Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps.[5] |
| Non-Chelating Counterion | The stereoselectivity in alkylations relies on the formation of a rigid chelate between the lithium (from LDA) or sodium (from NaHMDS) counterion and the two carbonyl oxygens of the N-acyl oxazolidinone.[11] This chelation forces the auxiliary's phenyl group to block one face of the enolate. | Use of lithium- or sodium-based strong bases is standard and effective. Ensure the absence of additives that could disrupt chelation (e.g., HMPA). Solvents like THF are ideal as they support the chelated structure.[5] |
| Electrophile Reactivity | Highly reactive electrophiles (e.g., methyl iodide) can sometimes show slightly lower selectivity compared to bulkier ones (e.g., benzyl bromide) because their smaller size leads to a less discriminating, earlier transition state.[11] | This is an intrinsic property. For very small electrophiles, running the reaction at the lowest possible temperature can sometimes improve selectivity. |
| Epimerization During Workup | If the newly formed stereocenter is sensitive to base, epimerization can occur during the workup or purification, eroding the diastereomeric ratio achieved in the reaction. | Use a buffered aqueous quench (e.g., saturated NH₄Cl solution) instead of water or acid. Minimize exposure to strongly acidic or basic conditions during purification.[10] |
Experimental Protocol: Stereoselective Alkylation
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF to a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the sodium enolate.[5]
-
Alkylation: Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quench: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography.[5]
Issue 3: Difficulty with Auxiliary Cleavage
You have successfully performed a stereoselective reaction and now need to remove the chiral auxiliary, but the standard conditions are giving low yields or causing side reactions.
Mechanism of Auxiliary Cleavage
Caption: Common cleavage pathways for N-acyl oxazolidinone auxiliaries.
Troubleshooting Cleavage Reactions
| Problem | Cleavage Method | Potential Cause | Solution |
| Epimerization/Racemization | Hydrolysis (e.g., LiOH) | The generated enolate at the α-carbon can epimerize under basic conditions, especially if the α-proton is acidic. | Use milder conditions. The standard LiOH/H₂O₂ protocol is generally effective because the hydroperoxide anion is a soft nucleophile that attacks the carbonyl carbon rapidly, minimizing contact time with the base.[11] Perform the reaction at 0 °C. |
| Low Yield of Carboxylic Acid | Hydrolysis (LiOH/H₂O₂) | Incomplete reaction. For sterically hindered substrates, the reaction can be sluggish. | Increase the reaction time or the amount of LiOH/H₂O₂. Ensure the hydrogen peroxide solution is fresh. |
| Low Yield of Alcohol | Reduction (LiBH₄) | The substrate is resistant to reduction. LiBH₄ is a milder reducing agent than LiAlH₄. | Switch to a stronger reducing agent like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ can sometimes reduce other functional groups in the molecule. |
| Side reaction with ester product | Transesterification (e.g., NaOMe/MeOH) | The desired ester is sensitive to the basic alkoxide conditions (e.g., hydrolysis, elimination). | Use a Lewis acid-catalyzed alcoholysis (e.g., Ti(OiPr)₄ with an alcohol). This method proceeds under neutral conditions and is often suitable for sensitive substrates. |
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Chiral auxiliary - Wikipedia.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- (PDF)
- Advanced Chiral Auxiliary Synthesis - BOC Sciences.
- Introduction: The Principle of Chiral Auxiliary-Medi
- Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis - Benchchem.
- Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - ECHEMI.
- Evans Aldol Reaction - Alfa Chemistry.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- evans enolate alkyl
- Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.
- Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules | Request PDF - ResearchG
- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enol
- CN112500361A - Preparation method of (S)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Avoiding racemization during the synthesis of 4-Phenyloxazolidine-2,5-dione
Topic: 4-Phenyloxazolidine-2,5-dione (Phenylglycine-NCA)
Focus: Prevention of Racemization & Autopolymerization
Executive Summary: The "Benzylic Risk"
Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Phenyloxazolidine-2,5-dione (Phg-NCA) yielded a product with low optical rotation or a gummy, yellow solid.
The Core Issue: Unlike aliphatic amino acid NCAs (e.g., Alanine-NCA), Phg-NCA possesses a benzylic
Consequently, Phg-NCA is hypersensitive to base-catalyzed racemization and chloride-induced proton exchange . Standard protocols used for other NCAs will fail here. This guide details the HCl-Scavenging Fuchs-Farthing Method required to maintain chiral integrity.
The Mechanism of Failure
To prevent racemization, you must understand the enemy. The diagram below illustrates how the presence of residual HCl or amine impurities leads to the loss of chirality via the enol intermediate.
Figure 1: The racemization pathway of Phenylglycine-NCA driven by proton abstraction at the benzylic position.
Optimized Protocol: The Pinene-Mediated Synthesis
Objective: Synthesize L-Phg-NCA using Triphosgene while chemically sequestering HCl to prevent acid-catalyzed racemization.
Reagents & Materials:
-
Substrate: L-Phenylglycine (finely ground, vacuum dried).
-
Reagent: Triphosgene (0.35 eq per eq of amino acid).
-
Scavenger:
-Pinene (2.2 eq). Crucial: Pinene reacts with HCl to form Bornyl Chloride, which is non-acidic and inert. -
Solvent: Anhydrous THF or Dioxane (sparged with
).
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an inert gas inlet (
or Ar). -
Suspension: Charge the flask with L-Phenylglycine (10.0 g, 66 mmol) and
-Pinene (20.0 g, 146 mmol). Add anhydrous THF (150 mL). Stir to suspend. -
Phosgenation: Add Triphosgene (6.9 g, 23 mmol) in a single portion.
-
Note: The reaction is endothermic initially.
-
-
Reaction: Heat the mixture to 50°C .
-
Critical Control Point: Do not exceed 60°C. Higher temperatures accelerate the reversible proton exchange at the chiral center.
-
-
Completion: The suspension will clear as the amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.
-
Work-up (The Danger Zone):
-
Concentrate the solution to ~20% volume under high vacuum at <30°C .
-
Precipitate by adding the concentrate dropwise into anhydrous Hexane/Heptane (10x volume).
-
Do not use water or aqueous washes.
-
Data: Scavenger Efficiency Comparison
| Scavenger Method | Yield (%) | Optical Purity (ee%) | Risk Profile |
| None (Nitrogen Sweep) | 45-60% | < 80% | High. HCl refluxes into solution. |
| Triethylamine | 0% | 0% | Fatal. Immediate polymerization/racemization. |
| Limonene | 75-80% | > 95% | Moderate. Slower reaction than Pinene. |
| 85-92% | > 99% | Optimal. Rapid HCl sequestration. |
Troubleshooting & Diagnostics (FAQ)
Below is a diagnostic guide for common failure modes.
Q1: My product is a yellow oil instead of a white crystal. What happened?
Diagnosis: Oligomerization.
-
Cause: Moisture ingress. Water hydrolyzes the NCA into carbamic acid, which decarboxylates to an amine. This amine initiates polymerization of the remaining NCA.
-
Fix: Ensure all glassware is flame-dried. Verify THF water content is <50 ppm (Karl Fischer titration).
Q2: The yield is good, but the optical rotation is near zero.
Diagnosis: Racemization via HCl.
-
Cause: You likely relied on inert gas sparging to remove HCl, or the reaction ran too hot (>65°C). The benzylic proton equilibrated.
-
Fix: Switch to the
-Pinene method described above. Keep T < 55°C.
Q3: Can I recrystallize the product to improve purity?
Diagnosis: High Risk Procedure.
-
Guidance: Phg-NCA is thermally unstable.
-
Protocol: Dissolve in minimal THF at room temperature inside a glovebox. Layer with anhydrous Hexane. Store at -20°C. Never heat to dissolve.
Diagnostic Logic Tree
Use this flow to determine the root cause of synthesis failure.
Figure 2: Diagnostic logic tree for evaluating Phg-NCA quality post-synthesis.
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. [Link]- Context: The authoritative review on NCA synthesis mechanisms and the role of HCl in racemiz
-
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. [Link]
- Context: Details the transition metal-mediated polymerization which requires ultra-pure, non-racemized NCAs.
-
Daly, W. H., & Poche, D. (1988).
-Amino Acids Using Bis(trichloromethyl) Carbonate. Tetrahedron Letters. [Link]- Context: The foundational paper establishing the Triphosgene method, though modern protocols add pinene for sensitive substr
Validation & Comparative
A Comparative Guide to 4-Phenyloxazolidine-2,5-dione and Other N-carboxyanhydrides in Polypeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic polypeptides, the choice of monomer is a critical determinant of the final polymer's properties and, ultimately, its utility in applications ranging from drug delivery to tissue engineering. Among the diverse array of available monomers, α-amino acid N-carboxyanhydrides (NCAs) are the most prominent class, enabling the synthesis of high molecular weight polypeptides through ring-opening polymerization (ROP). This guide provides an in-depth comparison of 4-phenyloxazolidine-2,5-dione, the NCA derived from phenylalanine (Phe-NCA), with other commonly utilized NCAs, focusing on their synthesis, polymerization kinetics, and the properties of the resulting polypeptides.
The Central Role of N-Carboxyanhydrides in Polypeptide Synthesis
NCAs, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as activated monomers for polypeptide synthesis. The ring-opening polymerization of NCAs is a robust and widely adopted method for producing synthetic polypeptides. The mechanism of this polymerization is highly dependent on the initiator and reaction conditions, with two primary pathways dictating the course of the reaction: the "normal amine" mechanism (NAM) and the "activated monomer" mechanism (AMM). The choice of initiator, solvent, and temperature significantly influences the polymerization kinetics, the degree of control over the polymer's molecular weight, and the prevalence of side reactions.
4-Phenyloxazolidine-2,5-dione: A Unique Building Block
4-Phenyloxazolidine-2,5-dione, derived from the aromatic amino acid phenylalanine, is a key monomer for introducing hydrophobic and aromatic functionalities into polypeptide chains. These properties are often sought after in the design of materials for drug delivery, where aromatic interactions can play a crucial role in drug encapsulation and release. However, the polymerization of Phe-NCA presents a unique set of challenges and characteristics compared to other common NCAs.
One of the most notable features of poly(L-phenylalanine) is its low solubility in many common organic solvents.[1][2] This can lead to the precipitation of the growing polymer chains during polymerization, particularly in non-polar solvents, which can affect the reaction kinetics and the final molecular weight distribution.[1] The strong intermolecular interactions between the phenyl rings contribute to the formation of stable β-sheet structures, which further promotes aggregation and precipitation.[1]
Comparative Analysis of NCA Performance
To provide a clear comparison, this section details the relative performance of 4-phenyloxazolidine-2,5-dione against other widely used NCAs, including those derived from alanine, leucine, glycine, and γ-benzyl-L-glutamate.
Reactivity and Polymerization Kinetics
The reactivity of an NCA is a critical factor that influences the rate of polymerization and the ability to form block copolymers. The side chain of the parent amino acid plays a significant role in determining this reactivity.
A study on the copolymerization of Phe-NCA with Alanine-NCA (Ala-NCA) provides quantitative insight into their relative reactivities. The reactivity ratios were determined to be r_Phe = 0.30 and r_Ala = 4.17.[1] In a copolymerization context, these values indicate that a growing polymer chain ending in an alanine unit is significantly more likely to add another alanine monomer than a phenylalanine monomer. Conversely, a chain ending in a phenylalanine unit has a higher probability of adding an alanine monomer. This suggests that Ala-NCA is more reactive than Phe-NCA under these specific copolymerization conditions.
General observations from the literature indicate that the polymerization rates of NCAs can vary significantly. For instance, L-alanine NCA is known to polymerize faster than many other NCAs in acetonitrile.[3] In solid-state polymerizations, L-leucine NCA has been reported to be the most reactive among a range of common NCAs.[4]
The choice of solvent also has a profound impact on polymerization kinetics. "Cooperative covalent polymerization" in solvents with low polarity, such as dichloromethane (DCM), can lead to a significant acceleration of the polymerization rate.[1][5] This effect is attributed to the formation and stabilization of α-helical structures in the growing polypeptide chain, which in turn catalyzes the polymerization. In contrast, polar solvents like N,N-dimethylformamide (DMF) can disrupt these secondary structures, leading to slower, more conventional polymerization kinetics.[1]
Table 1: Qualitative Comparison of Common N-Carboxyanhydrides
| NCA Derivative | Parent Amino Acid | Key Characteristics of Monomer/Polymerization | Resulting Polypeptide Properties |
| 4-Phenyloxazolidine-2,5-dione | Phenylalanine | Lower reactivity compared to Ala-NCA in copolymerization.[1] Poly(L-phenylalanine) has low solubility and a tendency to form β-sheets, leading to precipitation.[1][2] | Hydrophobic, aromatic, forms rigid structures. |
| 4-Methyloxazolidine-2,5-dione | Alanine | High reactivity, often polymerizes faster than other NCAs.[3] | Forms α-helical structures, contributes to structural stability. |
| 4-Isobutyloxazolidine-2,5-dione | Leucine | High reactivity, particularly in solid-state polymerization.[4] | Strongly hydrophobic, promotes self-assembly. |
| Oxazolidine-2,5-dione | Glycine | Polymerization can be challenging due to the high crystallinity of the monomer and the resulting polymer. | The simplest polypeptide, poly(glycine), can adopt unique secondary structures. |
| 4-(2-Benzyloxycarbonylethyl)oxazolidine-2,5-dione | γ-Benzyl-L-glutamate | Well-studied, often used as a model system for NCA polymerization. The resulting polymer is soluble in many organic solvents. | Forms stable α-helices, serves as a versatile building block for more complex architectures. |
Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis of NCAs and their subsequent ring-opening polymerization.
General Synthesis of N-Carboxyanhydrides (Fuchs-Farthing Method)
The Fuchs-Farthing method is a widely used procedure for the synthesis of NCAs, involving the reaction of an amino acid with phosgene or a phosgene equivalent like triphosgene.[1]
Workflow for NCA Synthesis
Caption: General workflow for the synthesis of N-carboxyanhydrides using the Fuchs-Farthing method.
Step-by-Step Protocol:
-
Suspend the desired α-amino acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of triphosgene in anhydrous THF to the suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and stir until the suspension becomes a clear solution (typically 1-3 hours).
-
Remove the solvent under reduced pressure to obtain the crude NCA.
-
Purify the crude NCA by recrystallization from a suitable solvent system, such as ethyl acetate and heptane, to yield pure NCA crystals.[5]
Note on Purity: The purity of the NCA monomer is paramount for achieving controlled polymerization. Impurities such as hydrochloric acid or unreacted phosgene can initiate side reactions, leading to broader molecular weight distributions and uncontrolled polymer growth.[5][6]
Ring-Opening Polymerization of NCAs via Normal Amine Mechanism
The following protocol describes a typical ROP initiated by a primary amine, which proceeds primarily through the normal amine mechanism.
Workflow for Ring-Opening Polymerization
Caption: General workflow for the ring-opening polymerization of NCAs initiated by a primary amine.
Step-by-Step Protocol:
-
In a glovebox or under a stringent inert atmosphere, dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF, DCM, or dioxane).
-
Add a calculated amount of a primary amine initiator (e.g., n-hexylamine) solution to the NCA solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 0°C to minimize side reactions) with stirring.[7]
-
Monitor the progress of the polymerization by techniques such as Fourier-transform infrared (FTIR) spectroscopy, following the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol or diethyl ether.
-
Isolate the polypeptide by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Factors Influencing Polymerization and Polypeptide Properties
Side Chain Effects on Stability and Reactivity
The chemical nature of the amino acid side chain has a profound influence on the stability of the NCA monomer and the reactivity in polymerization. Bulky side chains can sterically hinder the approach of the initiator and the propagating chain end, potentially slowing down the polymerization rate.[8] Furthermore, certain functional groups in the side chains can participate in side reactions if not appropriately protected.
Solvent Choice and its Mechanistic Implications
The choice of solvent is not merely a matter of solubility but can fundamentally alter the polymerization mechanism and kinetics. As previously mentioned, non-polar, non-coordinating solvents like DCM can promote the formation of α-helical structures in the growing polypeptide chain, which can catalyze the polymerization in a phenomenon known as cooperative covalent polymerization.[1][5] In contrast, polar and hydrogen-bond-accepting solvents like DMF can disrupt these secondary structures, leading to slower polymerization rates and potentially a higher incidence of side reactions.[9] The stability of the NCA monomer itself can also be solvent-dependent, with some NCAs showing greater stability in THF compared to DMF.[9]
Control over Molecular Weight and Polydispersity
Achieving a high degree of control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, Đ) are key objectives in modern polymer chemistry. For NCA polymerization, this is best achieved under "living" polymerization conditions, where termination and chain-transfer reactions are minimized. The purity of the monomer, the absence of water and other impurities, and the choice of initiator and solvent are all critical factors.[6][9] High-vacuum techniques have been shown to be advantageous in preparing well-defined polypeptides with high end-group fidelity by minimizing impurities.[9]
Conclusion
4-Phenyloxazolidine-2,5-dione is a valuable monomer for the synthesis of polypeptides with aromatic and hydrophobic properties. However, its polymerization behavior is distinct from that of other common NCAs. The lower reactivity compared to monomers like Ala-NCA and the poor solubility of the resulting poly(L-phenylalanine) are important considerations for researchers. By understanding the interplay between monomer structure, reaction conditions, and polymerization mechanism, scientists can better tailor the synthesis of polypeptides to achieve the desired material properties for a wide range of applications in drug development and materials science. Careful control over monomer purity and reaction conditions is essential to mitigate side reactions and achieve well-defined polypeptide architectures.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. researchgate.net [researchgate.net]
Evans auxiliary vs. 4-Phenyloxazolidine-2,5-dione in chiral synthesis
An In-Depth Technical Guide to Chiral Synthesis: Evans Auxiliary vs. 4-Phenyloxazolidine-2,5-dione
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis.[1][2] The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure, as biomolecules like enzymes and receptors are themselves chiral.[2][3] Chiral auxiliaries—stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction—are among the most robust and reliable tools for establishing stereocenters.[4][5]
This guide provides a comprehensive comparison between two distinct classes of oxazolidinone-based chiral reagents: the celebrated Evans auxiliaries, which act as powerful stereochemical directors, and 4-phenyloxazolidine-2,5-dione, which serves as a chiral building block. We will explore their underlying mechanisms, comparative performance in key transformations, and the strategic considerations that guide their selection in a synthetic campaign.
Part 1: The Evans Auxiliary: A Paradigm of Asymmetric Induction
Introduced by David A. Evans in the 1980s, N-acyloxazolidinones, commonly known as Evans auxiliaries, have become a go-to methodology for the asymmetric synthesis of a wide array of chiral compounds.[4][6] Their success lies in their high predictability, reliability, and the exceptional levels of stereocontrol they impart across various carbon-carbon bond-forming reactions.[7][8]
Mechanism of Stereocontrol: The Power of Chelation
The stereodirecting power of the Evans auxiliary originates from the substituent at the C4 position (e.g., isopropyl from valine, benzyl from phenylalanine), which effectively shields one face of a derived enolate. The process begins with the acylation of the auxiliary's nitrogen atom.[9][10] Subsequent treatment with a base and a Lewis acid, such as dibutylboron triflate or titanium tetrachloride, generates a rigid, Z-configured enolate chelated to the metal center.[11][12]
This chelation locks the conformation of the N-acyl group, orienting the C4 substituent to block the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered re-face, leading to a highly diastereoselective transformation.[12][13]
Caption: Logical workflow of stereocontrol using an Evans auxiliary.
Performance in Key Asymmetric Reactions
Evans auxiliaries have demonstrated exceptional efficacy in a range of transformations, most notably alkylations and aldol reactions.[14]
Asymmetric Alkylation: The alkylation of enolates derived from Evans auxiliaries is a robust method for creating α-substituted chiral carboxylic acid derivatives.[8][15] The reaction proceeds with excellent diastereoselectivity for a wide variety of electrophiles.
Comparative Performance Data
| Reaction Type | Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99:1 | 85 | [17] |
| Alkylation | (4S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | 90 | [17][18] |
| Alkylation | (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | ~85 | [19] |
| Aldol | (4S)-4-Benzyl-3-propionyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 99:1 (syn) | 85-95 | [11] |
Experimental Protocol: Asymmetric Alkylation and Cleavage
The following protocol details a representative asymmetric alkylation of an N-propionyl oxazolidinone, followed by hydrolytic cleavage to yield the chiral carboxylic acid.
Caption: Experimental workflow for Evans auxiliary alkylation and cleavage.
Step-by-Step Methodology:
-
Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is first acylated with propionic anhydride using DMAP as a catalyst to form the N-propionyl imide.[9]
-
Enolate Formation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added to generate the sodium (Z)-enolate.[19]
-
Alkylation: Allyl iodide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly. The allyl iodide attacks the enolate from the face opposite the C4 benzyl group.[19]
-
Workup and Purification: The reaction is quenched with aqueous ammonium chloride. After extraction and drying, the crude product is purified by column chromatography to isolate the pure diastereomeric product.
-
Auxiliary Cleavage: The purified adduct is dissolved in a THF/water mixture and cooled to 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to hydrolyze the acyl group, yielding the chiral carboxylic acid and recovering the original auxiliary.[18][20] It is crucial to note that this cleavage method can generate oxygen gas, which presents a safety risk that must be managed, especially at scale.[6][21]
Part 2: 4-Phenyloxazolidine-2,5-dione: A Chiral Building Block
In contrast to Evans auxiliaries, 4-phenyloxazolidine-2,5-dione is not a stereodirecting group but rather a chiral synthon. It is the N-carboxyanhydride (NCA) derived from phenylglycine.[22] Its primary role in synthesis is to serve as an activated, enantiopure source of the phenylglycine moiety, which is incorporated directly into the final product.
Role in Chiral Synthesis: An Activated Amino Acid
NCAs are high-energy cyclic compounds that readily undergo ring-opening reactions with nucleophiles. This reactivity makes 4-phenyloxazolidine-2,5-dione an excellent monomer for the synthesis of polypeptides or a precursor for incorporating a single phenylglycine unit into a larger molecule. The stereocenter at C4 is transferred directly to the product.
Caption: Synthetic role of an N-carboxyanhydride (NCA) as a chiral synthon.
Key Applications and Performance
The utility of 4-phenyloxazolidine-2,5-dione is not measured by the diastereoselectivity it induces, but by its efficiency in transferring its chiral scaffold.
-
Peptide Synthesis: It can undergo ring-opening polymerization to produce poly(phenylglycine).
-
Synthesis of Chiral Derivatives: It can be reacted with various nucleophiles to create enantiopure amides, esters, and other phenylglycine derivatives while retaining the stereochemical integrity of the C4 center.
Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone
While 4-phenyloxazolidine-2,5-dione itself is a distinct reagent, its structural relative, 4-phenyloxazolidin-2-one (lacking the C5 carbonyl), is a common chiral auxiliary. The synthesis of this simpler auxiliary from an amino acid derivative highlights the general approach to creating these chiral scaffolds.[23]
Step-by-Step Methodology (Synthesis of (S)-4-phenyloxazolidin-2-one from N-Boc-L-phenylglycinol):
-
Starting Material: The synthesis begins with N-Boc protected L-phenylglycinol.[24]
-
Cyclization: The protected amino alcohol is dissolved in a solvent like THF or 2-methyltetrahydrofuran.[24]
-
Base-Mediated Ring Closure: A strong base, such as potassium tert-butoxide or sodium tert-butoxide, is added to facilitate an intramolecular cyclization.[24] The alkoxide attacks the carbonyl of the Boc group, displacing tert-butanol and forming the cyclic carbamate (the oxazolidinone ring).
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification, often by crystallization, yields the enantiopure (S)-4-phenyl-2-oxazolidinone.[25]
Part 3: Head-to-Head Comparison
The choice between an Evans auxiliary and 4-phenyloxazolidine-2,5-dione is dictated entirely by the synthetic goal. They are not interchangeable reagents but rather tools for fundamentally different strategic operations.
| Feature | Evans Auxiliary (N-Acyloxazolidinone) | 4-Phenyloxazolidine-2,5-dione |
| Primary Role | Chiral Director: Controls stereochemistry of a reaction on an attached acyl group. | Chiral Building Block: Donates an entire enantiopure phenylglycine moiety. |
| Mechanism | Forms a rigid, chelated enolate that blocks one face from electrophilic attack. | Acts as an activated electrophile for nucleophilic ring-opening. |
| Key Reactions | Asymmetric alkylations, aldol reactions, conjugate additions, Diels-Alder reactions.[8][12][16] | Ring-opening with nucleophiles (amines, alcohols), peptide synthesis. |
| Stereocontrol | Induces the formation of a new stereocenter with high diastereoselectivity (>95% de).[17] | Transfers its existing stereocenter to the product with high fidelity. |
| Fate of Reagent | The auxiliary is cleaved and can be recovered and recycled after the reaction.[4][26] | The core structure of the reagent is incorporated into the final product. |
| Ideal Use Case | Creating α- or β-substituted chiral carbonyl compounds from simple achiral precursors. | Incorporating an enantiopure phenylglycine unit into a target molecule. |
Conclusion: Strategic Selection for Chiral Synthesis
The Evans auxiliary and 4-phenyloxazolidine-2,5-dione exemplify two distinct and powerful strategies in asymmetric synthesis.
Choose an Evans auxiliary when your objective is to perform a highly diastereoselective transformation on an acyl group. It is the superior choice for constructing new stereocenters adjacent to a carbonyl with predictable and reliable outcomes, making it an invaluable tool in the total synthesis of complex natural products and pharmaceuticals.[4][27]
Choose 4-phenyloxazolidine-2,5-dione (or other NCAs) when your goal is to incorporate a specific, enantiopure amino acid residue into a molecule. It provides an activated, ready-to-use chiral building block, streamlining the synthesis of peptides and other complex structures containing that specific moiety.
Understanding the fundamental difference in their roles—as a temporary director versus a permanent building block—is critical for the logical design and efficient execution of a modern synthetic route.
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
(2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Medium. [Link]
-
Eastgate, M. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. [Link]
-
(2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. [Link]
-
Asymmetric Synthesis. (n.d.). University of Liverpool. [Link]
-
Evans, D. A., et al. (2024). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
-
de Sousa, J. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
-
Gage, J. R., & Evans, D. A. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
- Preparation method of (S) -4-phenyl-2-oxazolidinone. (n.d.).
-
Foley, D. A., & Welch, C. J. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. [Link]
-
Gage, J. R., & Evans, D. A. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Crimmins, M. T., & King, B. W. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. PubMed. [Link]
-
Seebach, D., et al. (n.d.). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ResearchGate. [Link]
-
4-Phenyloxazolidine-2,5-dione. (n.d.). PubChem. [Link]
-
Panda, M., & Kumar, K. S. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
Sources
- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. rroij.com [rroij.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 22. 4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 25. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Phenyloxazolidine-2,5-dione in peptide coupling vs. traditional reagents
Title: Efficacy of 4-Phenyloxazolidine-2,5-dione in Peptide Coupling vs. Traditional Reagents: A Comparative Application Guide
Introduction
As a Senior Application Scientist, I frequently guide drug development teams through the stereochemical and environmental bottlenecks of peptide synthesis. One of the most notorious challenges in the field is the incorporation of α-phenylglycine (Phg). Because the α-proton of Phg is benzylic, it is highly acidic. When activated by traditional coupling reagents (like HATU or DCC) in the presence of a tertiary base, Phg rapidly forms an aromatic oxazolone intermediate, leading to severe racemization[1].
To circumvent this, the field is increasingly turning to N-carboxyanhydrides (NCAs)[2]. Specifically, 4-Phenyloxazolidine-2,5-dione (Phg-NCA) serves as a pre-activated, self-immolative electrophile. It enables rapid peptide bond formation without the need for complex coupling additives, releasing only carbon dioxide (CO₂) as a byproduct[3]. This guide objectively compares the efficacy of Phg-NCA against traditional reagents, providing mechanistic causality, quantitative data, and self-validating protocols.
Mechanistic Causality: Why Phg-NCA Outperforms Traditional Reagents
The superiority of Phg-NCA lies in its fundamental reaction pathway. Traditional Solid-Phase Peptide Synthesis (SPPS) methods rely on uronium (HATU) or carbodiimide (DCC) activators[3]. These reagents convert the carboxylic acid into an O-acylisourea or active ester. However, the requisite addition of a base (e.g., DIPEA) abstracts the acidic α-proton of Phg, triggering oxazolone formation and subsequent epimerization[1]. Furthermore, these traditional pathways generate stoichiometric amounts of toxic chemical waste, such as uronium salts or insoluble dicyclohexylurea (DCU)[3].
Conversely, 4-Phenyloxazolidine-2,5-dione operates via a highly efficient ring-opening mechanism. The oxazolidine-2,5-dione ring is intrinsically electrophilic at the C5 carbonyl. When the N-terminal amine of the growing peptide attacks this carbonyl, the ring opens to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, driving the reaction forward thermodynamically[2]. Because no external base is present and the urethane-like NCA structure inherently prevents oxazolone formation, stereochemical integrity is strictly preserved, and atom economy is maximized[4][5].
Fig 1: Mechanistic divergence between Phg-NCA coupling and traditional activation pathways.
Quantitative Comparison
The following tables summarize the performance metrics of Phg-NCA versus traditional coupling reagents based on standardized racemization assays and atom economy evaluations.
Table 1: Atom Economy and Byproduct Profile
| Coupling Strategy | Activating Reagents Required | Base Required | Atom Economy | Primary Byproducts | Environmental Impact |
|---|---|---|---|---|---|
| Phg-NCA | None (Self-activated) | None | >90% | CO₂ (gas) | Minimal (Green) |
| HATU / DIPEA | HATU (1.1 eq) | DIPEA (2.0 eq) | <40% | Uronium salts, HOBt | High (Toxic waste) |
| DCC / HOBt | DCC (1.1 eq), HOBt (1.1 eq) | None / DIPEA | <50% | DCU (insoluble urea) | Moderate (Filtration required) |
Table 2: Coupling Efficiency and Racemization Rates (Synthesis of Phg-containing dipeptides)
| Reagent System | Coupling Time | Yield (%) | D-Epimer Formation (%) |
|---|---|---|---|
| Phg-NCA | 30 - 60 min | 95 - 98% | < 0.1% |
| HATU / DIPEA | 60 - 120 min | 85 - 90% | 5.0 - 15.0% |
| DCC / HOBt | 120 - 240 min | 80 - 85% | 2.0 - 8.0% |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies leverage the unique properties of Phg-NCA to provide built-in progress indicators.
Protocol 1: Solution-Phase Synthesis of Phg-Peptides
-
Causality: We utilize anhydrous Tetrahydrofuran (THF) rather than DMF. NCAs are highly reactive; highly polar aprotic solvents can promote premature ring-opening or NCA polymerization if trace impurities are present. THF provides optimal solubility while suppressing side reactions. No DIPEA is added, as the NCA is sufficiently electrophilic to react with the free amine directly[4].
-
Step-by-Step Methodology:
-
Preparation: Dissolve the C-terminal amino acid ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
NCA Addition: Add 4-Phenyloxazolidine-2,5-dione (1.05 eq) portion-wise to the stirring solution at 0°C.
-
Self-Validation (Monitoring): Attach a mineral oil bubbler to the reaction vessel. As the coupling proceeds, CO₂ gas is evolved. The reaction validates its own progress: active bubbling indicates ongoing coupling, while the cessation of bubbles confirms reaction completion (typically 30–60 minutes)[3].
-
Workup: Evaporate the THF under reduced pressure. The absence of urea byproducts or uronium salts allows for direct isolation of the pure peptide without complex aqueous washing or chromatography[5].
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration
-
Causality: In SPPS, trace piperidine from the Fmoc-deprotection step will act as a competing nucleophile, attacking the Phg-NCA and permanently capping the peptide chain. Rigorous washing is non-negotiable.
-
Step-by-Step Methodology:
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group[3].
-
Rigorous Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling: Dissolve Phg-NCA (3.0 eq) in anhydrous DMF and add it to the resin. Agitate for 45 minutes. Do NOT add HATU, DCC, or DIPEA[4].
-
Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A positive (blue) result prior to coupling confirms successful deprotection. A negative (yellow/clear) result post-coupling confirms complete amine acylation. Because no traditional coupling reagents are used, the risk of false positives from degraded uronium salts is entirely eliminated.
-
Cleavage: Cleave the peptide from the resin using a standard TFA/scavenger cocktail.
-
Fig 2: NCA-based Solid-Phase Peptide Synthesis (SPPS) workflow highlighting self-validation.
References
Sources
Benchmarking 4-Phenyloxazolidine-2,5-dione Derived Polymers: A Comprehensive Guide
Executive Summary
The synthesis of well-defined polypeptides via the Ring-Opening Polymerization (ROP) of
Mechanistic Insights: The Causality of Steric Hindrance
4-Phenyloxazolidine-2,5-dione is characterized by a phenyl ring attached directly to the
In a standard primary amine-initiated ROP, the reaction proceeds via the Normal Amine Mechanism (NAM) , where the amine acts as a nucleophile attacking the C5 carbonyl of the NCA[3]. However, the steric hindrance of Phg-NCA significantly reduces the propagation rate constant (
Figure 1: Mechanistic pathways of 4-Phenyloxazolidine-2,5-dione Ring-Opening Polymerization.
Performance Benchmarking: Phg-NCA vs. Alternatives
To contextualize the performance of Poly(phenylglycine) (PPhg), we must benchmark it against two industry standards: Poly(L-phenylalanine) (PPhe) and Poly(
While PBLG is the gold standard for rapid, living ROP[5], PPhg offers unparalleled structural rigidity. The lack of a methylene spacer in PPhg forces the polymer backbone into highly extended, rigid-rod conformations (often resembling a polyproline II helix), making it invaluable for specific chiral recognition applications, albeit at the cost of solubility.
Table 1: Comparative Performance Matrix of NCA-Derived Polymers
| Performance Metric | Poly(phenylglycine) (PPhg) | Poly(L-phenylalanine) (PPhe) | Poly( |
| Monomer Precursor | 4-Phenyloxazolidine-2,5-dione | 4-Benzyl-1,3-oxazolidine-2,5-dione | |
| Very High (Direct Phenyl) | Moderate (Methylene Spacer) | Low (Flexible Side Chain) | |
| Polymerization Kinetics | Slow (Prone to termination) | Moderate | Fast & Highly Controlled |
| Dominant Structure | Rigid Rod / Extended | Highly Stable | |
| Solubility (DMF/THF) | Poor (Precipitates early) | Moderate | Excellent |
| Primary Application | Chiral stationary phases | Hydrophobic core blocks | Versatile biomaterials |
Self-Validating Experimental Protocols
To successfully polymerize 4-Phenyloxazolidine-2,5-dione, the protocol must actively counteract its slow kinetics. We achieve this through a two-pronged approach:
-
Celite Filtration: Removes trace acidic byproducts (e.g., HCl) from the Leuchs synthesis that retard ROP [6].
-
N₂ Flow Acceleration: Continuously removes the CO₂ byproduct, driving the reaction equilibrium forward and minimizing the time window for moisture-induced termination[5].
Figure 2: Self-validating experimental workflow for Phg-NCA synthesis and polymerization.
Step-by-Step Methodology: N₂-Accelerated ROP of Phg-NCA
Note: All steps must be performed using strictly anhydrous techniques.
Step 1: Monomer Purification (Critical Causality Step)
-
Action: Dissolve crude 4-Phenyloxazolidine-2,5-dione in anhydrous dichloromethane (DCM). Transfer the solution via cannula into a Schlenk flask containing Celite (pre-dried at 150 °C for 3 h under vacuum).
-
Rationale: Acidic contaminants lower the nucleophilicity of the propagating amine end-group. Celite filtration effectively traps these polar acidic impurities, increasing the pseudo-first-order rate coefficient by up to 4-fold[6].
Step 2: Anhydrous Setup & Initiation
-
Action: In a glovebox, dissolve 500 mg of purified Phg-NCA in 10 mL of anhydrous DMF (0.19 M) in a flame-dried 25 mL Schlenk flask. Add n-hexylamine initiator at a monomer-to-initiator (M:I) ratio of 50:1.
Step 3: N₂ Flow-Accelerated Polymerization
-
Action: Seal the flask, remove it from the glovebox, and immediately connect it to a Schlenk line. Introduce a steady, gentle sweep of dry N₂ gas over the reaction surface, venting through an oil bubbler.
-
Rationale: The N₂ flow rapidly strips dissolved CO₂ from the DMF. According Le Chatelier's principle, this accelerates the propagation step, allowing the polymer to reach high conversion before moisture ingress can cause termination[5].
Step 4: Real-Time Kinetic Validation
-
Action: Monitor the reaction via ATR-FTIR. The system is self-validating: a successful living polymerization is confirmed by the steady, first-order exponential decay of the NCA anhydride stretching bands at 1850 cm⁻¹ and 1790 cm⁻¹[6].
Conclusion
While 4-Phenyloxazolidine-2,5-dione presents significant steric hurdles compared to standard NCAs like BLG-NCA, it is not inherently defective. By understanding the causality behind its slow kinetics—specifically its sensitivity to trace acids and moisture—researchers can utilize celite purification and N₂-driven CO₂ removal to unlock the synthesis of highly rigid, well-defined poly(phenylglycine) architectures.
References
-
Deming, T. J., & Cheng, J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. URL:[Link]
-
Kanazawa, H. (2023). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. URL:[Link]
-
Zou, J., et al. (2017). A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations. Nature Communications (PMC). URL:[Link]
-
RSC Advances (2021). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry. URL:[Link]
Sources
- 1. 4-Phenyloxazolidine-2,5-dione | C9H7NO3 | CID 14829411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Comparative Guide: Initiators for 4-Phenyloxazolidine-2,5-dione (Phenylglycine NCA) Polymerization
Topic: Comparative Study of Initiators for 4-Phenyloxazolidine-2,5-dione Polymerization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]
4-Phenyloxazolidine-2,5-dione, commonly known as Phenylglycine N-Carboxyanhydride (Phg-NCA) , presents a unique set of challenges in Ring-Opening Polymerization (ROP). Unlike its aliphatic counterparts (e.g., Alanine-NCA or Glutamate-NCA), Phg-NCA possesses a bulky aromatic side chain attached directly to the
This structural feature introduces two critical hurdles:
-
Steric Hindrance: The phenyl ring shields the C-5 carbonyl, significantly retarding the rate of nucleophilic attack, which is the rate-determining step in the Normal Amine Mechanism (NAM).
-
Racemization Sensitivity: The benzylic
-proton is exceptionally acidic ( ). Basic initiators or reaction conditions can easily deprotonate this site, leading to monomer racemization and loss of isotacticity in the final polypeptide.
This guide evaluates four distinct initiator classes, analyzing their capacity to navigate the trade-off between reaction kinetics , molecular weight control , and stereochemical integrity .
Mechanistic Landscape
To choose the right initiator, one must understand the competing pathways. The choice of initiator dictates whether the polymerization proceeds via a controlled nucleophilic attack or a chaotic base-catalyzed route.
Pathway Analysis[13][14]
-
NAM (Normal Amine Mechanism): Desired for control. The nucleophile attacks C-5.[1] Challenge: Slow for Phg-NCA due to sterics.
-
AMM (Activated Monomer Mechanism): Initiated by deprotonation of the N-3 proton. Risk:[2][3][4] Leads to broad dispersity (
) and high racemization. -
Metallacycle Mediation: Metal complexes form a stable intermediate, preventing termination and suppressing AMM.
Figure 1: Mechanistic divergence in Phg-NCA polymerization. Note how basicity drives the uncontrolled AMM pathway, while metal complexes stabilize the living chain end.
Comparative Analysis of Initiators
A. Primary Amines (e.g., n-Butylamine, Hexylamine)
-
Mechanism: Pure NAM.
-
Performance: Poor to Moderate.
-
Due to the steric bulk of the phenyl group, the nucleophilic attack is sluggish. This allows trace impurities (water) to compete effectively, terminating chains.
-
Verdict: Avoid for high-molecular-weight targeting. Useful only for short oligomers (
).
-
B. Organosilicons (Hexamethyldisilazane - HMDS)[5]
-
Mechanism: Silazane-mediated NAM.
-
Performance: Excellent (The "Smart" Choice).
-
HMDS acts as a "pseudo-living" initiator. The trimethylsilyl (TMS) group transfers to the carbamate end-group, stabilizing it and preventing the formation of free amine ends that might engage in side reactions.
-
Key Benefit: It effectively suppresses the AMM pathway, reducing racemization risk compared to standard bases.
-
Data: Consistently yields
.[5][3]
-
C. Transition Metal Complexes (Deming Initiators: Ni(COD)₂ / bipy)
-
Mechanism: Metallacycle-mediated living polymerization.
-
Performance: Superior (The "Precision" Choice).
-
Nickel and Cobalt zero-valent complexes undergo oxidative addition to the NCA anhydride bond. The propagating species is a metallacycle, not a free amine or anion.
-
Key Benefit: This steric protection renders the chain end immune to many termination reactions. It is the only reliable method for synthesizing block copolymers of Phenylglycine.
-
D. LiHMDS (Lithium Hexamethyldisilazide)[3][12]
-
Mechanism: "Superfast" Anionic Ring Opening.
-
Performance: High Risk / High Reward.
-
Extremely fast kinetics (minutes vs. days).[6] However, LiHMDS is a strong base. While effective for simple NCAs (Glu, Lys), it poses a significant racemization risk for Phg-NCA.
-
Verdict: Use only if reaction speed is critical and partial racemization is acceptable.
-
Data Summary: Initiator Performance Matrix
| Initiator Class | Representative Compound | Control ( | Target | Racemization Risk | Experimental Complexity |
| Primary Amines | n-Butylamine | 1.3 - 1.8 | Low (deviates at high DP) | Low | Low (Benchtop) |
| Organosilicons | HMDS | 1.05 - 1.2 | High | Very Low | Moderate (Schlenk) |
| Transition Metals | Ni(COD)₂ + bipy | 1.01 - 1.1 | Very High | Negligible | High (Glovebox) |
| Strong Bases | LiHMDS | 1.2 - 1.5 | Moderate | High | Moderate (Open Vessel) |
Experimental Protocols
Protocol A: HMDS-Mediated Polymerization (Recommended for Homopolymers)
This protocol balances ease of use with high control.
Materials:
-
Monomer: 4-Phenyloxazolidine-2,5-dione (Recrystallized 3x from THF/Hexane).
-
Initiator: Hexamethyldisilazane (HMDS) (Distilled).
-
Solvent: Anhydrous THF (Purified via alumina columns).
Workflow:
-
Preparation: In a glovebox or under active
flow, dissolve Phg-NCA (500 mg, 2.82 mmol) in anhydrous THF (5 mL). -
Initiation: Add HMDS (calculated via
ratio) via gas-tight syringe.-
Note: For a target DP of 50, use 0.056 mmol HMDS.
-
-
Reaction: Seal the vessel. Stir at room temperature for 24–48 hours.
-
Observation: The solution should remain clear. Precipitation indicates "dead" chains (solubility issue).
-
-
Termination: Remove from inert atmosphere. Add 10% HCl in Methanol (0.5 mL) to hydrolyze the TMS end-groups.
-
Isolation: Precipitate into excess diethyl ether. Centrifuge and dry under vacuum.
Protocol B: Nickel-Mediated Living Polymerization (For Block Copolymers)
Required for precise block synthesis or high
Materials:
-
Pre-catalyst:
(Bis(1,5-cyclooctadiene)nickel(0)). -
Ligand: bipy (2,2'-Bipyridine).[7]
-
Solvent: Anhydrous DMF (Phg-NCA polymers are more soluble in DMF than THF).
Workflow:
-
Catalyst Formation: In a glovebox, mix
and bipy (1:1 molar ratio) in DMF. Stir for 30 mins until the solution turns a deep purple (formation of active complex). -
Monomer Addition: Add Phg-NCA solution to the catalyst mixture.
-
Propagation: Stir at room temperature.
-
Kinetics: Reaction is faster than amine initiation but slower than LiHMDS.
-
-
Block Extension (Optional): Once Phg-NCA is consumed (verify by FTIR, disappearance of anhydride peaks at 1790/1850
), add the second monomer (e.g., Glu-NCA). -
Quenching: Remove from glovebox and pour into 1N HCl/MeOH.
Expert Troubleshooting & Causality
Issue: Broad Dispersity (
-
Cause: Moisture contamination.[8] Water acts as a secondary initiator (via NAM), creating a population of chains that grow at a different rate than the initiator-derived chains.
-
Fix: Ensure NCA monomer is recrystallized until chloride free. Use Schlenk lines or Glovebox.
Issue: Polymer Precipitation
-
Cause: Poly(phenylglycine) is rigid and prone to
-sheet stacking, leading to insolubility in THF during growth. -
Fix: Switch solvent to DMF or add a chaotropic salt (e.g., LiCl) to disrupt hydrogen bonding during polymerization.
Issue: Low Yield / Incomplete Conversion
-
Cause: "Dead" chain ends. In amine-initiated systems, the bulky phenyl group can cause the amine end-group to become buried in the precipitating polymer structure.
-
Fix: Use the Nickel initiator (Protocol B). The metal complex prevents chain-end burial by maintaining a soluble active center.
References
-
Cheng, J., & Deming, T. J. (2012).
-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. -
Lu, H., & Cheng, J. (2007).
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. -
Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.
-
Wu, Y., et al. (2018).[9] Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications.
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of
-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Phenyloxazolidine-2,5-dione
As a Senior Application Scientist, I have witnessed firsthand the operational failures that occur when researchers treat N-carboxyanhydrides (NCAs) like standard organic reagents. 4-Phenyloxazolidine-2,5-dione (Phenylglycine NCA) is not a passive powder; it is a kinetically trapped, highly electrophilic monomer designed for the synthesis of complex polypeptides. Handling this compound requires a deep understanding of its mechanistic behavior, as a single procedural misstep can lead to catastrophic sample loss, equipment damage, or severe safety hazards.
This guide provides the definitive, self-validating protocols for the safe handling, operational use, and disposal of 4-Phenyloxazolidine-2,5-dione.
Mechanistic Hazard Profile: The Causality of Risk
To handle 4-Phenyloxazolidine-2,5-dione safely, you must first understand why the hazards exist. The primary danger of this compound is not inherent systemic toxicity, but its extreme reactivity with nucleophiles—most notably, ambient moisture .
When H₂O breaches the storage environment, it attacks the C5 carbonyl of the oxazolidine-2,5-dione ring. This hydrolysis yields an unstable carbamic acid intermediate that rapidly decarboxylates, releasing stoichiometric volumes of carbon dioxide (CO₂) gas .
-
The Physical Hazard: In a sealed cold-storage vial, this CO₂ evolution causes severe internal pressurization, turning the glass container into a potential fragmentation hazard upon warming or opening .
-
The Chemical Hazard: The byproduct of this degradation is free phenylglycine. The primary amine of this newly formed amino acid acts as a potent nucleophile, attacking adjacent intact NCA molecules. This triggers an uncontrolled, exothermic ring-opening polymerization (ROP) cascade, permanently solidifying your reagent into an unusable poly(phenylglycine) block .
Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile or Neoprene gloves (≥0.11 mm thickness) | NCAs are potent skin sensitizers. Double-gloving is mandatory when handling in highly polar solvents (e.g., DMF, THF) which act as rapid permeation vectors . |
| Eye/Face Protection | ANSI Z87.1+ Chemical Splash Goggles | Protects against micro-fragmentation of glass vials caused by CO₂ pressurization and solvent splashes during exothermic ROP [[1]](). |
| Body Protection | Flame-Retardant Lab Coat (Nomex) & Closed-toe shoes | Mitigates thermal and chemical hazards if an uncontrolled exothermic polymerization occurs during large-scale dissolution. |
| Respiratory | N95/P100 Particulate Respirator | NCA powders are severe respiratory irritants. Required only if engineering controls (glovebox/fume hood) fail or during emergency spill cleanup . |
Operational Workflow: Handling & Storage Protocol
Every step in this protocol is designed as a self-validating system to prevent moisture ingress and thermal degradation.
Step 1: Environmental Isolation Conduct all open-container handling inside a glovebox or a Schlenk line purged with high-purity Argon or Nitrogen. Atmospheric moisture inside the chamber must be maintained below 5 ppm to prevent premature ROP initiation .
Step 2: Thermal Equilibration (Critical Step) Transfer the sealed vial of 4-Phenyloxazolidine-2,5-dione from -20 °C storage directly into the antechamber. Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes.
-
Causality: Opening a cold vial induces immediate microscopic condensation of trace moisture on the solid monomer. This water acts as an initiator, destroying the monomer and initiating CO₂ evolution .
Step 3: Weighing and Dissolution Weigh the required mass using anti-static spatulas (static discharge can ignite solvent vapors in the presence of fine powders). Dissolve the monomer in strictly anhydrous, amine-free solvents (e.g., anhydrous THF, DMF, or dichloromethane) .
Emergency Response & Controlled Disposal Plan
Never dispose of intact 4-Phenyloxazolidine-2,5-dione in a sealed waste carboy. The continuous release of CO₂ will cause the waste container to explode.
Controlled Quenching Protocol (For Unused Material):
-
Suspension: Suspend the excess or degraded 4-Phenyloxazolidine-2,5-dione in a large volume of a non-reactive solvent (e.g., THF) inside a wide-mouth Erlenmeyer flask.
-
Hydrolysis Initiation: Place the flask in a fume hood with the sash lowered. Slowly add a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) dropwise under vigorous magnetic stirring.
-
Causality: The base accelerates the hydrolysis of the oxazolidine-2,5-dione ring while keeping the resulting phenylglycine deprotonated and soluble, preventing sudden, violent bursts of CO₂ gas .
-
-
Venting: Monitor the solution for effervescence. Leave the flask unsealed in the fume hood until all bubbling ceases completely (typically 2–4 hours).
-
Final Disposal: Once the NCA is fully converted to polymeric waste and phenylglycine sodium salt, transfer the inert solution to the standard aqueous/organic waste stream according to institutional EHS guidelines .
Mechanistic Visualization
The following diagram illustrates the causality of the primary hazard associated with 4-Phenyloxazolidine-2,5-dione, demonstrating why strict adherence to moisture-free protocols is non-negotiable.
Moisture-induced degradation and polymerization cascade of 4-Phenyloxazolidine-2,5-dione.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
